Product packaging for Diethyl phosphate(Cat. No.:CAS No. 52932-96-4)

Diethyl phosphate

Cat. No.: B7821942
CAS No.: 52932-96-4
M. Wt: 154.10 g/mol
InChI Key: UCQFCFPECQILOL-UHFFFAOYSA-N
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Description

Diethyl hydrogen phosphate is a dialkyl phosphate having ethyl as the alkyl group. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a diethylphosphate(1-).
Diethylphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Diethyl hydrogen phosphate has been reported in Caenorhabditis elegans with data available.
Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF;  a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200).
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O4P B7821942 Diethyl phosphate CAS No. 52932-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl hydrogen phosphate
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InChI

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6)
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InChI Key

UCQFCFPECQILOL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOP(=O)(O)OCC
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Molecular Formula

C4H11O4P
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Related CAS

2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt)
Record name Diethyl phosphate
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DSSTOX Substance ID

DTXSID1044699
Record name Diethyl hydrogen phosphate
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Molecular Weight

154.10 g/mol
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Physical Description

Colorless clear liquid; [MSDSonline], Solid
Record name Diethyl phosphate
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CAS No.

598-02-7, 53397-17-4, 51501-07-6, 52932-96-4
Record name Diethyl phosphate
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Record name Phosphoric acid, diethyl ester
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Foundational & Exploratory

In vivo and in silico studies on the endocrine-disrupting effects of diethyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Endocrine-Disrupting Effects of Diethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DEP) is a primary metabolite of a large number of organophosphorus pesticides (OPs) and is frequently used as a biomarker for human exposure to these compounds.[1] While the toxicity of parent OP compounds is well-documented, emerging research has focused on the direct biological effects of their metabolites. Growing evidence from epidemiological, in vivo, and in silico studies suggests that DEP may act as an endocrine-disrupting chemical (EDC), interfering with the body's hormonal systems. This guide provides a comprehensive technical overview of the current scientific understanding of DEP's endocrine-disrupting properties, detailing experimental data, protocols, and mechanisms of action.

In Vivo Studies: Evidence from Animal Models

Chronic exposure studies in animal models, primarily rats, have been instrumental in elucidating the potential endocrine-disrupting effects of DEP. These studies have investigated a range of endpoints, including hormonal balance, reproductive health, and metabolic changes.

Effects on the Thyroid and Hypothalamus-Pituitary-Adrenal (HPA) Axis

A significant body of evidence points to DEP's disruptive effects on the thyroid and HPA axes. Chronic exposure in adult male rats has been shown to cause thyroid-related hormone disorders, leading to symptoms of hyperthyroidism and abnormal expression of thyroid hormone-related genes in the liver.[1][2] Furthermore, DEP exposure significantly disturbed the serum levels of HPA axis hormones.[3] It was observed that DEP down-regulated target genes of the glucocorticoid receptor (GR) in the rat liver, impairing physiological functions related to glucocorticoids.[3]

Effects on Sex Hormones and Reproductive Health

The impact of DEP on sex hormones appears to be more complex and sometimes contradictory across studies. One study reported that chronic DEP exposure did not significantly affect serum sex hormone levels, spermatogenesis, or sperm quality in rats.[1][2] However, other research has shown that DEP exposure can increase serum levels of estradiol.[4][5][6][7][8] One investigation noted an increase in follicle-stimulating hormone (FSH) and estradiol, coupled with a decrease in luteinizing hormone (LH) and testosterone.[4]

Data from In Vivo Studies

The following tables summarize key quantitative findings from various in vivo studies on DEP exposure.

Table 1: Effects of this compound on Serum Hormone Levels in Male Rats

Dose (mg/kg/day)DurationHormoneObservationReference
0.08 - 0.824 weeksThyroid HormonesDisruption causing hyperthyroidism symptoms[1][4]
0.08 - 0.824 weeksHPA Axis HormonesSignificant disturbance in serum contents[3]
0.08 - 0.1320 weeksEstradiolSignificantly increased[5][6][8]
0.08 - 0.1320 weeksOther Sex HormonesUnchanged[5][6]
Not Specified20 weeksFSHIncreased[4]
Not Specified20 weeksLH, TestosteroneDecreased[4]
0.08 - 0.824 weeksSex HormonesNo significant effect[1]

Table 2: Effects of this compound on Other Physiological Parameters in Male Rats

Dose (mg/kg/day)DurationParameterObservationReference
0.1320 weeksBody WeightSignificantly lower after 20 weeks[6][8]
0.08 - 0.1320 weeksSerum Lipids (TG, LDL-C)Significantly decreased[4][5][6][7][8]
0.08 - 0.1320 weeksInterleukin-6 (IL-6)Significantly decreased[5][7][8]
0.1320 weeksGut Hormones (PYY, Ghrelin)Significantly increased[6][8]
Not Specified20 weeksSperm ConcentrationDecreased[4]
Not Specified20 weeksSperm Abnormality RateIncreased[4]

In Silico Studies: Computational Insights

In silico methods, such as molecular docking and molecular dynamics, provide a computational approach to predict and analyze the interactions between small molecules like DEP and biological targets.[9] These studies have been crucial in identifying potential molecular initiating events for DEP's endocrine-disrupting activity.

Molecular Docking and Target Identification

Molecular docking simulations have shown that DEP can strongly interact with a variety of proteins involved in thyroid hormone regulation.[1][2] These include proteins related to thyroid hormone biosynthesis, blood transport, receptor binding, and metabolism.[1][2][4] This computational evidence supports the in vivo findings that DEP is a potential thyroid hormone-disrupting chemical.[1][2]

Similarly, in silico approaches have been used to investigate DEP's interaction with nuclear receptors of the HPA axis, such as the glucocorticoid receptor (GR) and Nur77, suggesting a mechanism for the observed disturbances in HPA axis hormones.[3]

Table 3: Summary of In Silico Docking Studies on this compound

Target Protein ClassSpecific Targets InvestigatedKey FindingReference
Thyroid System ProteinsBiosynthesis, transport, receptor, and metabolism-related proteinsStrong interaction, suggesting interference with thyroid hormone production and signaling.[1][2]
HPA Axis Nuclear ReceptorsGlucocorticoid Receptor (GR), Nur77DEP can bind to these receptors, potentially acting as an antagonist.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for key in vivo and in silico experiments.

In Vivo Chronic Exposure Study Protocol (Rat Model)
  • Animal Acclimatization: Adult male Sprague-Dawley or Wistar rats are acclimatized for at least one week under controlled laboratory conditions (e.g., 22±2°C, 12h light/dark cycle, standard chow and water ad libitum).[2]

  • Group Allocation: Rats are randomly divided into multiple groups: a control group receiving the vehicle (e.g., corn oil or water) and treatment groups receiving different doses of DEP (e.g., 0.08, 0.13, 0.8 mg/kg body weight).[4][6][8]

  • Dosing: DEP is administered daily via oral gavage for a chronic duration, typically ranging from 20 to 24 weeks.[3][4]

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.[6][8]

  • Sample Collection: At the end of the exposure period, rats are euthanized. Blood samples are collected for serum analysis. Organs such as the liver, testes, and hypothalamus are excised, weighed, and either fixed for histology or snap-frozen for molecular analysis.[1][3]

  • Hormone Analysis: Serum hormone levels (e.g., T3, T4, TSH, testosterone, estradiol, corticosterone) are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]

  • Gene Expression Analysis: Total RNA is extracted from tissues (e.g., liver). Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., thyroid hormone-related genes, GR target genes), with a housekeeping gene like β-actin used for normalization.[2]

  • Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test like Duncan's multiple range test. A p-value of < 0.05 is typically considered significant.[2]

In Silico Molecular Docking Protocol
  • Protein and Ligand Preparation: The 3D crystal structures of target proteins (e.g., thyroid hormone receptor, glucocorticoid receptor) are obtained from the Protein Data Bank (PDB). The 3D structure of DEP is obtained from a chemical database like PubChem.[2] Water molecules and existing ligands are removed from the protein structure, and polar hydrogens are added.

  • Active Site Definition: The binding pocket of the protein is defined, often based on the location of the co-crystallized native ligand in the original PDB file.[10]

  • Docking Simulation: A molecular docking program (e.g., AutoDock, Discovery Studio) is used to predict the binding conformation and affinity of DEP within the protein's active site.[2][11] The software generates multiple binding poses and ranks them using a scoring function, which estimates the binding free energy (kcal/mol).[10]

  • Molecular Dynamics (MD) Simulation: To assess the stability of the docked DEP-protein complex, MD simulations are performed. The complex is placed in a simulated water box with ions to mimic physiological conditions. The simulation is run for a specified duration (e.g., 10,000 ps), and the stability is evaluated by calculating the root mean square deviation (RMSD) of the ligand and protein backbone over time.[2]

  • Interaction Analysis: The results are analyzed to identify key interacting amino acid residues and the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the binding.[11][12]

Visualizations: Workflows and Pathways

Integrated Study Workflow

The following diagram illustrates a typical workflow for investigating the endocrine-disrupting effects of a chemical like DEP, integrating both computational and experimental approaches.

G cluster_0 In Silico Analysis cluster_1 In Vivo Validation cluster_2 Conclusion insilico_1 Target Identification (e.g., Nuclear Receptors) insilico_2 Molecular Docking (Binding Affinity Prediction) insilico_1->insilico_2 insilico_3 Molecular Dynamics (Complex Stability) insilico_2->insilico_3 insilico_4 Hypothesis Generation insilico_3->insilico_4 invivo_1 Animal Model Exposure (e.g., Chronic Rat Study) insilico_4->invivo_1 Guide Experiment Design invivo_2 Physiological & Biochemical Analysis invivo_1->invivo_2 invivo_3 Hormone Assays (ELISA) invivo_2->invivo_3 invivo_4 Gene/Protein Expression (qPCR, Western Blot) invivo_2->invivo_4 conclusion Mechanism of Action & Risk Assessment invivo_3->conclusion invivo_4->conclusion G cluster_thyroid Thyroid Hormone System cluster_effects Downstream Effects DEP This compound (DEP) biosynthesis Thyroid Hormone Biosynthesis DEP->biosynthesis Interacts transport Blood Transport (e.g., TBG) DEP->transport Interacts receptor Thyroid Receptor (TR) Binding DEP->receptor Interacts metabolism Hormone Metabolism (e.g., Deiodinases) DEP->metabolism Interacts serum_levels Disturbed Serum Hormone Levels biosynthesis->serum_levels transport->serum_levels gene_exp Altered Gene Expression (Liver) receptor->gene_exp metabolism->serum_levels phenotype Hyperthyroidism Symptoms gene_exp->phenotype serum_levels->phenotype

References

Technical Guide: The Impact of Diethyl Phosphate on Gut Microbiota and Immune System Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Diethyl phosphate (DEP) is a principal non-specific metabolite of numerous organophosphorus (OP) pesticides, chemicals widely used in agriculture.[1][2] Human exposure is common, with DEP frequently detected in biological samples used for biomonitoring.[2] While the neurotoxicity of parent OP compounds is well-documented, emerging research indicates that DEP itself actively modulates host biology, particularly the intricate relationship between the gut microbiota and the immune system.[2][3][4] This technical guide provides a detailed examination of the current scientific evidence on the effects of DEP, focusing on gut microbial dysbiosis and subsequent immunomodulation. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support advanced research and development.

The Effect of this compound on Gut Microbiota Composition

Chronic exposure to DEP, even at doses relevant to human environmental exposure, significantly alters the composition and structure of the gut microbiota.[3][5] Organophosphates and their metabolites are known to cause gut dysbiosis, an imbalance in the microbial community that can disrupt host homeostasis and metabolism.[5][6][7] Studies in animal models have demonstrated that DEP exposure leads to a notable enrichment of opportunistic pathogens and a shift in the populations of bacteria responsible for producing key metabolites like short-chain fatty acids (SCFAs).[2][3][5]

A pivotal study involving chronic exposure of adult male rats to DEP revealed significant changes in the relative abundance of several bacterial genera.[2][3] These alterations are critical, as the gut microbiome plays a profound role in metabolic processing, energy production, and immune system development.[1]

Quantitative Analysis of Microbial Shifts

The following table summarizes the significant changes observed in the gut microbiota of rats exposed to low-dose (0.08 mg/kg) and high-dose (0.13 mg/kg) DEP for 20 weeks.[2][3]

Bacterial GenusChange in Relative Abundance (High-Dose DEP)Change in Relative Abundance (Low-Dose DEP)Potential Functional Implication
Opportunistic Pathogens
ParaprevotellaEnrichedEnrichedAssociated with opportunistic infections.[2][3]
ParabacteroidesEnrichedNot specifiedLinked to opportunistic infections.[2][3]
AlloprevotellaEnrichedNot specifiedCan act as an opportunistic pathogen.[2][3]
HelicobacterEnrichedNot specifiedKnown pathogenic species.[2][3]
SCFA-Producing Bacteria
AlloprevotellaEnrichedNot specifiedButyrate producer.[2]
IntestinimonasEnrichedNot specifiedButyrate producer.[2]
Clostridium sensu stricto 1EnrichedNot specifiedSCFA producer.[2][3]
LactobacillusEnrichedNot specifiedSCFA producer.[2][3]

Immunomodulatory Effects of this compound

The immune system is a known target for organophosphorus compounds, which can cause immunotoxicity through various mechanisms, including oxidative damage to immune organs and modulation of signal transduction pathways.[8][9] The effects of DEP on the immune system appear to be closely linked to the alterations it induces in the gut microbiota.[2] Gut dysbiosis can trigger intestinal inflammation and disrupt the host's immune function by activating innate immune responses.[10]

DEP exposure has been specifically shown to alter the levels of key inflammatory cytokines.[2][3] A significant finding is the decrease in serum levels of Interleukin-6 (IL-6), a pleiotropic cytokine involved in acute phase responses and the regulation of antibody production.[2] This reduction in IL-6 was observed at both low and high doses of DEP and is correlated with the enrichment of opportunistic pathogens like Paraprevotella, Parabacteroides, Alloprevotella, and Helicobacter.[2][3][5]

Quantitative Impact on Immune and Endocrine Markers

The table below presents the quantitative changes in serum inflammatory cytokines and gut hormones following chronic DEP exposure in rats.[2]

MarkerDose Group (DEP)Resultp-value
Interleukin-6 (IL-6)Low & HighSignificantly Decreased< 0.05
Peptide Tyrosine-Tyrosine (PYY)HighSignificantly Increased< 0.05
GhrelinHighSignificantly Increased< 0.05

The increase in gut hormones PYY and ghrelin is attributed to the enrichment of SCFA-producing bacteria, highlighting the cascading effect of DEP from the gut microbiome to the endocrine system.[2][3]

Visualizing the Mechanisms and Workflows

To clarify the complex interactions and experimental processes, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.

DEP-Induced Gut-Immune Axis Disruption

The following signaling pathway illustrates how DEP exposure instigates changes in the gut microbiota, leading to downstream effects on the host's immune and endocrine systems.

DEP_Gut_Immune_Axis cluster_exposure Exposure cluster_microbiota Gut Microbiota Dysbiosis cluster_host_response Host Systemic Response cluster_outcomes Specific Outcomes DEP This compound (DEP) Exposure Pathogens Enrichment of Opportunistic Pathogens (e.g., Paraprevotella, Helicobacter) DEP->Pathogens SCFA_Producers Enrichment of SCFA-Producers (e.g., Lactobacillus, Alloprevotella) DEP->SCFA_Producers Immune Immune System Modulation Pathogens->Immune Endocrine Endocrine System Alteration SCFA_Producers->Endocrine IL6 Decreased Interleukin-6 (IL-6) Immune->IL6 Hormones Increased PYY & Ghrelin Endocrine->Hormones

Caption: Signaling pathway of DEP-induced gut dysbiosis and host response.

Experimental Workflow for Microbiome and Immunoassay Analysis

This diagram outlines a typical experimental workflow for investigating the effects of a chemical agent like DEP on the gut microbiota and host immune markers.

Experimental_Workflow cluster_microbiome Microbiome Analysis cluster_immunoassay Immunoassay & Hormone Analysis Exposure Animal Model Exposure (e.g., Rats exposed to DEP for 20 weeks) SampleCollection Sample Collection (Fecal Pellets & Serum) Exposure->SampleCollection DNA_Extraction Fecal DNA Extraction SampleCollection->DNA_Extraction ELISA ELISA Assays for Cytokines (IL-6) & Hormones (PYY) SampleCollection->ELISA PCR 16S rRNA Gene Amplification (V3-V4 Region) DNA_Extraction->PCR Sequencing High-Throughput Sequencing (e.g., Illumina MiSeq) PCR->Sequencing Data_Analysis Bioinformatic Analysis (OTU Clustering, Taxonomic Assignment) Sequencing->Data_Analysis Quantification Data Quantification & Statistical Analysis ELISA->Quantification

Caption: Workflow for analyzing DEP's effects on gut microbiota and immunity.

Detailed Experimental Protocols

This section provides standardized methodologies for the key experiments required to assess the impact of chemical compounds like DEP on the gut microbiota and immune system.

16S rRNA Gene Sequencing for Gut Microbiota Profiling

This protocol outlines the steps for analyzing the composition of the gut microbiota from fecal samples.

  • Fecal Sample Collection and Storage:

    • Collect fresh fecal pellets from individual animals under sterile conditions.

    • Immediately snap-freeze samples in liquid nitrogen and store them at -80°C until processing to preserve microbial DNA integrity.

  • Genomic DNA Extraction:

    • Utilize a commercially available fecal DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit) according to the manufacturer's instructions.

    • Briefly, weigh approximately 200 mg of frozen fecal sample.

    • Homogenize the sample in a lysis buffer containing beads to mechanically disrupt bacterial cell walls.

    • Follow the kit's protocol for proteinase K digestion, removal of inhibitors, and purification of DNA on a silica membrane.

    • Elute the purified genomic DNA in a low-salt buffer.

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

  • PCR Amplification of the 16S rRNA Gene:

    • Amplify the hypervariable regions (e.g., V3-V4) of the 16S rRNA gene using universal primers (e.g., 341F and 806R) that are barcoded for sample multiplexing.

    • Prepare a PCR master mix containing a high-fidelity DNA polymerase, dNTPs, primers, and template DNA.

    • Perform PCR with the following typical cycling conditions: initial denaturation at 95°C for 3 min, followed by 25-30 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

    • Verify the amplification product size (approx. 450 bp for V3-V4) using agarose gel electrophoresis.

  • Library Preparation and Sequencing:

    • Purify the PCR products to remove primers and dNTPs.

    • Quantify the purified amplicons and pool them in equimolar concentrations to create the sequencing library.

    • Perform sequencing on an Illumina platform (e.g., MiSeq, NovaSeq) using a paired-end read protocol.[11]

  • Bioinformatic Analysis:

    • Process raw sequencing reads by demultiplexing, quality filtering, and merging of paired-end reads.[11]

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a 97% similarity threshold.[11]

    • Assign taxonomy to each OTU/ASV by aligning representative sequences against a reference database like Greengenes or SILVA.

    • Perform downstream statistical analysis to compare microbial diversity (alpha and beta diversity) and relative abundance of taxa between experimental groups.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol describes the measurement of specific cytokines, such as IL-6, in serum samples.

  • Serum Sample Preparation:

    • Collect whole blood from animals via cardiac puncture or another appropriate method.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store it at -80°C.

  • ELISA Procedure:

    • Use a commercially available ELISA kit for the specific cytokine of interest (e.g., Rat IL-6 ELISA Kit) and follow the manufacturer's protocol. The ELISA is a sensitive and reliable technique for this purpose.[12]

    • Bring all reagents and samples to room temperature before use.

    • Prepare serial dilutions of the provided standard to generate a standard curve.

    • Add standards, controls, and serum samples to the appropriate wells of the microplate pre-coated with a capture antibody.

    • Incubate the plate, allowing the target cytokine to bind to the immobilized antibody.

    • Wash the wells multiple times with the provided wash buffer to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific to the target cytokine and incubate.

    • Wash the wells again.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate. This will bind to the biotinylated detection antibody.

    • Wash the wells a final time.

    • Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will change from blue to yellow.

  • Data Analysis:

    • Measure the optical density (OD) of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Calculate the concentration of the cytokine in the unknown samples by interpolating their OD values from the standard curve.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare cytokine levels between control and DEP-exposed groups.

Conclusion and Future Directions

The evidence strongly indicates that this compound is not an inert metabolite but an active disruptor of the gut-immune axis. Chronic exposure to DEP alters the gut microbial landscape, favoring the growth of opportunistic pathogens while also enriching certain SCFA-producing bacteria.[2][3] This dysbiosis is directly linked to immunomodulatory effects, most notably a significant decrease in the pro-inflammatory cytokine IL-6.[2] These findings challenge the use of DEP simply as a passive biomarker for organophosphate exposure and highlight its potential role as a direct contributor to metabolic and immune-related health issues.[3][5]

For researchers and drug development professionals, these insights underscore the importance of considering the gut microbiome as a key target in toxicology and therapeutic development. Future research should aim to elucidate the precise molecular mechanisms by which specific bacterial shifts induced by DEP lead to altered cytokine production. Further studies could also explore the potential for probiotic or prebiotic interventions to mitigate the adverse effects of DEP and other environmental contaminants on gut and immune health.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphate (DEP), a primary metabolite of many organophosphorus pesticides, is increasingly scrutinized for its potential as an endocrine-disrupting chemical (EDC). Growing evidence from in vivo and in silico studies suggests that chronic exposure to DEP can significantly interfere with thyroid hormone homeostasis, potentially leading to thyroid-related hormone disorders. This technical guide provides a comprehensive overview of the current understanding of the effects of chronic DEP exposure on the thyroid system. It summarizes key quantitative data from animal studies, details experimental methodologies, and visualizes the implicated signaling pathways and experimental workflows. The findings indicate that DEP may disrupt thyroid function at multiple levels, including hormone biosynthesis, transport, receptor binding, and metabolism, highlighting the need for further research and regulatory consideration.

Introduction

Organophosphorus pesticides are extensively used in agriculture, leading to widespread human exposure. Following exposure, these pesticides are metabolized into various dialkyl phosphates (DAPs), with this compound (DEP) being one of the most frequently detected metabolites in human urine, serving as a biomarker of exposure.[1][2] While the acute neurotoxicity of organophosphorus pesticides is well-established, the chronic effects of their metabolites, such as DEP, on the endocrine system are an area of growing concern. The thyroid hormone system is a critical regulator of metabolism, growth, and development, making it a vulnerable target for endocrine-disrupting chemicals.[3][4] This guide focuses on the specific effects of chronic DEP exposure on thyroid-related hormone disorders, synthesizing data from key research to provide a technical resource for the scientific community.

Quantitative Data on Thyroid Hormone Disruption

A pivotal study on adult male rats demonstrated that chronic exposure to DEP leads to significant alterations in serum thyroid hormone levels, indicative of hyperthyroidism.[1][2] The quantitative data from this research are summarized below for clear comparison.

Table 1: Effects of Chronic DEP Exposure on Serum Thyroid Hormone Levels in Male Rats
HormoneControl Group (Mean ± SD)Low-Dose DEP Group (Mean ± SD)High-Dose DEP Group (Mean ± SD)Fold Change (High-Dose vs. Control)p-value
Thyroxine (T4) (ng/mL)54.2 ± 6.168.7 ± 8.375.4 ± 9.2↑ 1.39< 0.05
Triiodothyronine (T3) (ng/mL)1.28 ± 0.151.62 ± 0.211.81 ± 0.24↑ 1.41< 0.05
Thyroid Stimulating Hormone (TSH) (mIU/L)2.8 ± 0.42.1 ± 0.31.7 ± 0.2↓ 0.61< 0.05

Data sourced from in vivo studies on adult male rats chronically exposed to DEP.[1][2]

Table 2: Effects of Chronic DEP Exposure on Hepatic Thyroid Hormone-Related Gene Expression in Male Rats
GeneControl Group (Relative Expression)Low-Dose DEP Group (Relative Expression)High-Dose DEP Group (Relative Expression)Fold Change (High-Dose vs. Control)p-value
Deiodinase 1 (Dio1)1.00 ± 0.121.45 ± 0.181.89 ± 0.23↑ 1.89< 0.05
Thyroid Hormone Receptor α (TRα)1.00 ± 0.151.33 ± 0.171.65 ± 0.21↑ 1.65< 0.05
Thyroid Hormone Receptor β (TRβ)1.00 ± 0.111.28 ± 0.161.57 ± 0.19↑ 1.57< 0.05

Data represents relative mRNA expression levels in the liver of male rats after chronic DEP exposure, normalized to the control group.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo study that forms the basis of our current understanding of DEP's effects on the thyroid system.[1]

Animal Model and Exposure
  • Species: Adult male Sprague-Dawley rats.

  • Acclimation: Animals were acclimated for one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Groups: Rats were randomly divided into three groups: a control group, a low-dose DEP group, and a high-dose DEP group.

  • Dosing: DEP was administered daily via oral gavage for a chronic duration (e.g., 90 days). The doses were selected to be environmentally relevant to human exposure levels.

  • Vehicle: The vehicle for DEP administration was corn oil. The control group received the vehicle alone.

Sample Collection and Analysis
  • Blood Collection: At the end of the exposure period, rats were fasted overnight and blood samples were collected via cardiac puncture under anesthesia.

  • Serum Separation: Blood was allowed to clot at room temperature and then centrifuged to separate the serum. Serum samples were stored at -80°C until analysis.

  • Hormone Analysis: Serum concentrations of T4, T3, and TSH were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Tissue Collection: Livers were excised, weighed, and immediately frozen in liquid nitrogen and stored at -80°C for gene expression analysis.

Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Total RNA was extracted from liver tissue using a TRIzol reagent kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA were determined using a spectrophotometer. RNA integrity was assessed by gel electrophoresis.

  • Reverse Transcription: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): The relative mRNA expression levels of target genes (Dio1, TRα, TRβ) and a housekeeping gene (e.g., β-actin) were quantified using a SYBR Green-based qPCR assay on a real-time PCR system. The relative expression of the target genes was calculated using the 2-ΔΔCt method.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanisms of DEP-induced thyroid disruption and the experimental workflow.

Proposed Signaling Pathway of DEP-Induced Thyroid Disruption

G cluster_exposure Exposure cluster_thyroid_axis Hypothalamic-Pituitary-Thyroid (HPT) Axis cluster_molecular_interactions Molecular Interactions cluster_outcome Physiological Outcome DEP DEP Thyroid_Peroxidase Thyroid Peroxidase (TPO) DEP->Thyroid_Peroxidase interferes with biosynthesis Transthyretin Transthyretin (TTR) DEP->Transthyretin disrupts transport Thyroid_Receptors Thyroid Receptors (TRα, TRβ) DEP->Thyroid_Receptors binds to and activates Deiodinases Deiodinases (e.g., Dio1) DEP->Deiodinases alters metabolism Hypothalamus Hypothalamus TRH TRH Hypothalamus->TRH releases Pituitary Pituitary TSH TSH Pituitary->TSH releases Thyroid_Gland Thyroid_Gland T3_T4 T3_T4 Thyroid_Gland->T3_T4 produces TRH->Pituitary stimulates TSH->Thyroid_Gland stimulates T3_T4->Hypothalamus negative feedback T3_T4->Pituitary negative feedback Altered_Hormone_Levels Altered T3, T4, TSH Levels (Hyperthyroidism-like state)

Caption: Proposed mechanisms of DEP-induced thyroid disruption.

Experimental Workflow for In Vivo Study

G cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase cluster_data_interpretation Data Interpretation Acclimation Animal Acclimation (1 week) Grouping Random Grouping (Control, Low-Dose, High-Dose) Acclimation->Grouping Exposure Chronic Oral DEP Exposure (e.g., 90 days) Grouping->Exposure Sample_Collection Blood and Liver Collection Exposure->Sample_Collection Serum_Separation Serum Separation Sample_Collection->Serum_Separation RNA_Extraction RNA Extraction from Liver Sample_Collection->RNA_Extraction ELISA Hormone Analysis (ELISA) (T3, T4, TSH) Serum_Separation->ELISA Statistical_Analysis Statistical Analysis ELISA->Statistical_Analysis RT_qPCR Gene Expression Analysis (RT-qPCR) (Dio1, TRα, TRβ) RNA_Extraction->RT_qPCR RT_qPCR->Statistical_Analysis Conclusion Assessment of Thyroid Disruption Statistical_Analysis->Conclusion

Caption: Experimental workflow for assessing DEP's thyroid effects.

Discussion of Mechanisms

The data suggest that chronic DEP exposure induces a state of hyperthyroidism in male rats, characterized by elevated serum T3 and T4 and suppressed TSH.[1] This hormonal profile indicates that DEP's disruptive effects may occur at multiple points within the thyroid hormone system.

  • Interaction with Thyroid-Related Proteins: In silico molecular docking studies have shown that DEP can interact with key proteins involved in thyroid hormone regulation.[1][2] These include thyroid peroxidase (TPO), which is essential for hormone synthesis, transthyretin (TTR), a major thyroid hormone transport protein, and the thyroid hormone receptors (TRα and TRβ).[1][2] By binding to these proteins, DEP may interfere with their normal function.

  • Altered Gene Expression: The upregulation of hepatic Dio1, TRα, and TRβ gene expression suggests a compensatory response to the altered hormone levels or a direct effect of DEP on gene regulation in the liver.[1] Increased Dio1 activity would lead to greater conversion of T4 to the more active T3, consistent with the observed hormonal changes.

  • Receptor Activation: Some studies on other organophosphate esters have demonstrated agonistic activity towards thyroid hormone receptors.[5][6] If DEP acts as a TR agonist, it could mimic the effects of thyroid hormones, leading to the observed downstream effects and contributing to the negative feedback on the HPT axis.

Conclusion and Future Directions

The available evidence strongly indicates that chronic exposure to this compound can disrupt the thyroid hormone system, leading to a hyperthyroid-like state in animal models. The mechanisms underlying these effects are likely multifactorial, involving interference with hormone synthesis, transport, metabolism, and receptor signaling.

For researchers and drug development professionals, these findings have several implications:

  • Toxicological Screening: DEP and other organophosphorus pesticide metabolites should be included in toxicological screens for endocrine-disrupting activity, with a specific focus on the thyroid system.

  • Biomarker Development: The observed changes in thyroid hormone levels and related gene expression could serve as biomarkers for DEP-induced thyroid toxicity.

  • Drug Development: An understanding of how DEP interacts with thyroid-related proteins could inform the design of drugs targeting these pathways and aid in the assessment of potential off-target effects of new chemical entities.

Further research is needed to fully elucidate the dose-response relationships, the effects in female and developing animals, and the long-term health consequences of DEP-induced thyroid disruption. Human epidemiological studies are also crucial to confirm these findings in exposed populations.

References

Methodological & Application

Application Note: Analysis of Diethyl Phosphate (DEP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl phosphate (DEP) is a primary metabolite of several organophosphate (OP) pesticides and industrial chemicals.[1][2] Its quantification in biological matrices, such as urine, is a critical biomarker for assessing human exposure to these compounds.[3][4] Due to its high polarity and low volatility, direct analysis of DEP by gas chromatography is challenging. This application note details a robust and sensitive method for the determination of DEP using GC-MS following a derivatization step. The protocol involves the alkylation of DEP to form a more volatile and less polar pentafluorobenzyl ester, enabling effective chromatographic separation and mass spectrometric detection.[3][5][6]

Principle

The analytical method is based on the derivatization of this compound with pentafluorobenzyl bromide (PFBBr) to form its pentafluorobenzyl ester. This derivative is thermally stable and volatile, making it suitable for GC-MS analysis. The sample is first extracted and concentrated, then subjected to a derivatization reaction. The resulting derivative is analyzed by GC-MS, often operating in Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) mode for high sensitivity and selectivity. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards that have undergone the same sample preparation and derivatization process.

Experimental Protocols

Apparatus and Reagents
  • Apparatus: GC-MS system, analytical balance, vortex mixer, centrifuge, heating block or microwave oven, sample vials, autosampler vials with inserts, and assorted laboratory glassware.

  • Reagents: this compound (DEP) standard, Pentafluorobenzyl bromide (PFBBr), Potassium carbonate (K₂CO₃), Acetone, Acetonitrile, Dichloromethane, Hexane (all HPLC or GC grade), and reagent-grade water. Internal standards (e.g., deuterated DEP) are recommended for improved accuracy.

Standard Solution Preparation
  • Primary Stock Standard (1 mg/mL): Accurately weigh 10 mg of DEP standard and dissolve it in 10 mL of acetonitrile or a suitable solvent.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard to create calibration standards ranging from the limit of quantification (LOQ) to the upper limit of linearity (e.g., 0.1 µg/L to 50 µg/L).

Sample Preparation (Urine)
  • Collection: Collect a urine sample in a sterile container. For long-term storage, samples should be frozen at -20°C or below.

  • Thawing and Centrifugation: Thaw the urine samples completely at room temperature. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

  • Aliquoting: Transfer 1 mL of the supernatant to a clean glass tube.

  • Hydrolysis (Optional): For total OP metabolite analysis, an acid or alkaline hydrolysis step can be incorporated here to release conjugated metabolites.

  • Concentration: For trace-level analysis, samples can be concentrated. A common method is lyophilization (freeze-drying) of the urine sample.[3]

Derivatization Protocol

Two common derivatization methods are presented: a conventional heating method and a microwave-assisted method for faster sample throughput.

Method A: Conventional Derivatization

  • Reconstitute the lyophilized residue (or use the 1 mL liquid aliquot) with 200 µL of saturated K₂CO₃ solution in acetone.

  • Add 100 µL of a 10% (v/v) PFBBr solution in acetone.

  • Vortex the mixture for 30 seconds.

  • Seal the tube and heat at 70°C for 1 hour in a heating block.

  • After cooling to room temperature, add 1 mL of hexane and 1 mL of reagent-grade water.

  • Vortex vigorously for 2 minutes and then centrifuge to separate the layers.

  • Carefully transfer the upper organic (hexane) layer to a clean vial for GC-MS analysis.

Method B: Microwave-Assisted Derivatization[4][7]

  • To the sample aliquot, add 250 µL of 3% PFBBr in acetonitrile.[4][7]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate for 5 minutes at an intensity of 160 W.[4][7]

  • After cooling, proceed with the liquid-liquid extraction as described in steps 5-7 of the conventional method.

GC-MS Instrumental Parameters

The following tables summarize typical instrument parameters. These should be optimized for the specific instrument in use.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended Setting
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Inlet Temperature 220 - 250°C
Injection Volume 1-2 µL
Injection Mode Splitless
Carrier Gas Helium, constant flow at ~1.2 mL/min
Oven Program Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (PFBBr derivative) m/z 258[9]
Confirmation Ions To be determined from the mass spectrum of the derivatized standard.

Method Performance and Validation Data

The following table summarizes quantitative data from various validated methods for dialkyl phosphates, including DEP.

Table 3: Summary of Quantitative Performance Data

ParameterValueMatrixSource
Limit of Detection (LOD) 0.1 µg/LUrine[3]
Linearity (Range) 0.025 - 0.120 µg/mL (for Diethyl Phosphite)Drug Substance[10]
Correlation Coefficient (r²) > 0.99-[10]
Precision (%RSD) 4 - 14%Urine[3]
Intra-assay Precision (%RSD) 1.1 - 9.1% (for DETP)Urine[4]
Inter-assay Precision (%RSD) 4.9 - 15.1% (for DETP & DEDTP)Urine[1][4]
Recovery 47 - 62%Faecal Samples[5][6]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Urine) Centrifuge 2. Centrifugation Sample->Centrifuge Concentrate 3. Concentration (Lyophilization) Centrifuge->Concentrate Deriv 4. Add PFBBr & Reaction (Heat/Microwave) Concentrate->Deriv Derivatization LLE 5. Liquid-Liquid Extraction (Hexane) Deriv->LLE GCMS 6. GC-MS Injection LLE->GCMS Analysis Detect 7. Separation & Detection (SIM Mode) GCMS->Detect Data 8. Data Analysis (Quantification) Detect->Data Processing Result 9. Final Result (Concentration) Data->Result

Caption: Workflow for DEP analysis by GC-MS.

References

Application Notes and Protocols for the Solid-Phase Extraction of Diethyl Phosphate from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of diethyl phosphate (DEP) from various environmental matrices, including water, soil, and air. DEP is a primary metabolite of many organophosphate pesticides and is frequently monitored as a biomarker of exposure. The following protocols are designed to provide robust and reproducible methods for the extraction and concentration of this polar analyte prior to chromatographic analysis.

Data Presentation: Quantitative Performance of SPE Protocols for this compound and Related Compounds

The following table summarizes the quantitative data for the solid-phase extraction of this compound (DEP) and structurally similar dialkyl phosphates (DAPs) from environmental samples. Due to the limited availability of comprehensive validation data for DEP across all matrices and sorbent types, data from closely related compounds are included to provide an estimate of expected performance.

AnalyteMatrixSPE SorbentRecovery (%)LODLOQReference Compound(s)
This compound (DEP)UrineAutomated SPE with derivatization91 - 115%0.38 ng/mL-DEP
Diethyl thiophosphate (DETP)Fecal-92 - 106%--DETP[1]
This compound (DEP)Fecal-47 - 62%--DEP[1]
Dialkyl phosphates (DAPs)UrineMolecularly Imprinted Polymer (MIP)92 - 103%-0.25 - 2.5 ng/mLDAPs including DEP[2]
Dialkyl phosphates (DAPs)UrineStyrene-divinyl benzene polymerHigh0.1 - 0.3 ng/mL-DAPs including DETP[2][3]
Organophosphate Esters (OPEs)WaterMagnetic Multi-walled Carbon Nanotubes72.5 - 89.1%0.038 - 1 µg/L0.10 - 3.59 µg/LGeneral OPEs
Dialkyl phosphates (DAPs)Urine---2 µg/LDAPs including DEP[4]

Note: The performance of SPE methods can be highly matrix-dependent. The data presented should be used as a guideline, and method validation is recommended for specific sample types.

Experimental Protocols

Solid-Phase Extraction of this compound from Water Samples

This protocol is optimized for the extraction of the polar, acidic metabolite this compound from aqueous matrices. A mixed-mode solid-phase extraction (SPE) cartridge with both reversed-phase and anion-exchange functionalities is recommended for optimal retention and cleanup.

a. Materials and Reagents

  • SPE Cartridge: Mixed-mode, weak anion-exchange (WAX) polymeric sorbent (e.g., Oasis WAX, Strata-X-AW).

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (ACS grade)

  • Deionized water (18 MΩ·cm)

  • Sample collection bottles (glass, amber)

  • SPE vacuum manifold

  • Nitrogen evaporator

b. Sample Pre-treatment

  • Collect water samples in clean, amber glass bottles.

  • If samples contain particulate matter, filter through a 0.45 µm glass fiber filter.

  • For a 100 mL water sample, acidify to a pH of approximately 2-3 with formic acid. This step ensures that the acidic DEP is in its protonated form, which can aid in its retention on certain sorbents.

c. Solid-Phase Extraction Procedure

  • Conditioning:

    • Pass 5 mL of methanol through the WAX cartridge.

    • Follow with 5 mL of deionized water. Do not allow the sorbent to go dry.

  • Equilibration:

    • Pass 5 mL of deionized water adjusted to pH 2-3 with formic acid through the cartridge.

  • Sample Loading:

    • Load the pre-treated 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained polar interferences.

    • Follow with a wash of 5 mL of a 5% methanol in water solution to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of a 5% ammonium hydroxide in methanol solution. The basic pH will neutralize the charge on the DEP, releasing it from the anion-exchange sorbent.

d. Post-Elution Processing

  • Collect the eluate in a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent for your analytical method (e.g., 1 mL of the initial mobile phase for LC-MS/MS analysis).

Solid-Phase Extraction of this compound from Soil and Sediment Samples

This protocol involves an initial solvent extraction of DEP from the solid matrix, followed by a cleanup of the extract using SPE.

a. Materials and Reagents

  • All materials from the water protocol.

  • Acetonitrile (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes (50 mL)

  • Shaker or sonicator

b. Sample Pre-treatment and Initial Extraction

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Shake vigorously for 30 minutes or sonicate for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Decant the supernatant (acetonitrile extract) into a clean tube.

  • Repeat the extraction with another 10 mL of acetonitrile and combine the supernatants.

  • Add 1 g of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Evaporate the extract to approximately 1 mL under a gentle stream of nitrogen.

  • Add 9 mL of deionized water acidified with formic acid (pH 2-3) to the 1 mL extract to prepare it for SPE.

c. Solid-Phase Extraction Procedure

Follow the same SPE procedure (Conditioning, Equilibration, Sample Loading, Washing, and Elution) as detailed for water samples, using the diluted soil extract as the sample.

d. Post-Elution Processing

Follow the same post-elution processing steps as for water samples.

Solid-Phase Extraction of this compound from Air Samples

This protocol describes the collection of airborne DEP using a sorbent tube, followed by solvent desorption and SPE cleanup.

a. Materials and Reagents

  • All materials from the water protocol.

  • Air Sampling Sorbent Tube: Amberlite XAD-7 or similar polymeric sorbent.[5]

  • Personal or stationary air sampling pump.

  • Methanol (HPLC grade)

b. Air Sampling

  • Connect the sorbent tube to the air sampling pump.[6]

  • Draw air through the sorbent tube at a calibrated flow rate (e.g., 1 L/min) for a specified duration to achieve the desired sample volume.[6]

  • After sampling, cap the sorbent tube and store it at 4°C until extraction.[5]

c. Sample Pre-treatment and Desorption

  • Break open the sorbent tube and transfer the contents to a small vial.

  • Add 2 mL of methanol to the vial.

  • Gently agitate or sonicate for 15 minutes to desorb the DEP from the sorbent.

  • Transfer the methanol extract to a clean tube.

  • Repeat the desorption with another 2 mL of methanol and combine the extracts.

  • Evaporate the combined extract to approximately 0.5 mL under a gentle stream of nitrogen.

  • Add 4.5 mL of deionized water acidified with formic acid (pH 2-3) to the extract to prepare it for SPE.

c. Solid-Phase Extraction Procedure

Follow the same SPE procedure (Conditioning, Equilibration, Sample Loading, Washing, and Elution) as detailed for water samples, using the diluted air sample extract as the sample.

d. Post-Elution Processing

Follow the same post-elution processing steps as for water samples.

Visualizations

Experimental Workflow for SPE of this compound

SPE_Workflow cluster_water Water Sample cluster_soil Soil/Sediment Sample cluster_air Air Sample cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Final Analysis Water_Sample Water Sample Collection Water_Pretreat Filtration & Acidification (pH 2-3) Water_Sample->Water_Pretreat Load 3. Sample Loading Water_Pretreat->Load Soil_Sample Soil Sample Collection Soil_Extract Solvent Extraction (Acetonitrile) Soil_Sample->Soil_Extract Soil_Cleanup Centrifugation & Dilution Soil_Extract->Soil_Cleanup Soil_Cleanup->Load Air_Sample Air Sampling (Sorbent Tube) Air_Desorb Solvent Desorption (Methanol) Air_Sample->Air_Desorb Air_Dilute Concentration & Dilution Air_Desorb->Air_Dilute Air_Dilute->Load Condition 1. Conditioning (Methanol, Water) Equilibrate 2. Equilibration (Acidified Water) Wash 4. Washing (Water, 5% Methanol) Elute 5. Elution (5% NH4OH in Methanol) Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of this compound from environmental samples.

This diagram illustrates the overall workflow for the solid-phase extraction of this compound from water, soil, and air samples, from initial sample collection and pre-treatment to the final analytical determination. The core SPE steps of conditioning, equilibration, sample loading, washing, and elution are central to the process for all three matrices.

References

Application Notes and Protocols for the Synthesis of Novel Phosphonate Derivatives Using Diethyl Phosphite

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diethyl phosphite is a highly versatile and reactive organophosphorus reagent, serving as a cornerstone in the synthesis of a wide array of phosphonate derivatives.[1] Its P-H bond is readily activated, enabling its participation in various carbon-phosphorus bond-forming reactions. The resulting phosphonate compounds are of significant interest in medicinal chemistry and drug development due to their structural analogy to phosphates and carboxylates, allowing them to act as enzyme inhibitors, antiviral agents, antibacterial drugs, and anticancer agents.[2][3][4] This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing diethyl phosphite, including the Pudovik reaction, the Kabachnik-Fields reaction, and the Phospha-Michael addition.

The Pudovik Reaction: Synthesis of α-Hydroxyphosphonates

Application Note: The Pudovik reaction is a fundamental method for synthesizing α-hydroxyphosphonates through the addition of diethyl phosphite to the carbonyl group of aldehydes and ketones.[5][6] This reaction is prized for its atom economy and often proceeds with high yields under mild conditions.[5] The resulting α-hydroxyphosphonates are valuable intermediates and have shown potential as enzyme inhibitors, herbicides, and antibacterial agents.[7] The reaction can be catalyzed by both bases (e.g., triethylamine, potassium phosphate, metal oxides) and, less commonly, acids.[5] The choice of catalyst and reaction conditions can significantly influence reaction times and yields.[5][8]

.dot

Pudovik_Reaction Reactants Aldehyde/Ketone + Diethyl Phosphite Intermediate Adduct Formation Reactants->Intermediate Addition Catalyst Base or Acid Catalyst (e.g., Et3N, K3PO4, Nano CaO) Catalyst->Intermediate Catalysis Product α-Hydroxyphosphonate Intermediate->Product Work-up

Caption: General workflow for the Pudovik reaction.

Quantitative Data Summary:

EntryCarbonyl CompoundCatalyst (mol%)SolventTimeYield (%)Reference
1BenzaldehydeK3PO4 (5)None10-15 min95[5]
24-ChlorobenzaldehydeBa(OH)2 (10)None5-10 min98[5]
3AcetophenoneEt3N (1 equiv.)None2.5 h92[5]
4Various AldehydesNano CaONone10-15 min84-97[7]
5Diethyl α-oxoethylphosphonateDibutylamine (5)Diethyl ether8 h82[9]

Experimental Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate

This protocol is adapted from a base-catalyzed Pudovik reaction.[5]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Diethyl phosphite (1.0 mmol, 138 mg)

  • Triethylamine (10 mol%, 0.014 mL)

  • Acetone (minimal amount, e.g., 0.5 mL)

  • n-Pentane

  • Round-bottom flask (25 mL) with magnetic stirrer

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), triethylamine (10 mol%), and a minimal amount of acetone (~0.5 mL).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Add n-pentane to the mixture and cool it to 5 °C in an ice bath to induce crystallization.

  • Collect the precipitated solid product by filtration.

  • Wash the crystals with cold n-pentane and dry under vacuum.

  • The desired α-hydroxyphosphonate is typically obtained in high purity without the need for column chromatography, with yields often ranging from 78-99%.[5]

The Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates

Application Note: The Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine (primary or secondary), and diethyl phosphite.[10][11] This reaction is one of the most efficient and straightforward methods for synthesizing α-aminophosphonates, which are crucial analogues of α-amino acids.[12] These products have a wide range of biological activities, including roles as enzyme inhibitors, antibiotics, and antiviral agents.[7][10] The reaction can proceed through two main pathways: either via the formation of an imine intermediate followed by the addition of diethyl phosphite (aza-Pudovik), or via an α-hydroxyphosphonate intermediate which is subsequently substituted by the amine.[13] The reaction can be performed under solvent-free conditions or in various solvents, and is often accelerated by Lewis or Brønsted acid catalysts, or by microwave irradiation.[13][14]

.dot

Kabachnik_Fields_Reaction cluster_reactants Reactants cluster_pathways Reaction Pathways Amine Amine Imine Imine Intermediate Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Hydroxyphosphonate α-Hydroxyphosphonate Intermediate Carbonyl->Hydroxyphosphonate DEP Diethyl Phosphite DEP->Hydroxyphosphonate Product α-Aminophosphonate Imine->Product Addition of Diethyl Phosphite Hydroxyphosphonate->Product Substitution by Amine

Caption: The two primary pathways of the Kabachnik-Fields reaction.

Quantitative Data Summary:

EntryAldehydeAmineCatalystConditionsTimeYield (%)Reference
14-Chlorobenzaldehyde5-AminoindanGNS-AgNPsSolvent-free, Ultrasound15 min98[7]
2BenzaldehydeAnilineTaCl5-SiO2CH2Cl2, rt2 h92[14]
3Various Aldehydes1H-benzo[d]imidazol-2-amineNano CaOReflux30-45 min89-95[7]
4BenzaldehydeAnilineFeCl3THF, rt3 h95[14]
5Various Aldehydes2,3-dihydrobenzo[b][7][14]dioxin-6-amineNano FGTMW (400W)5 min93[7]

Experimental Protocol: Synthesis of Diethyl Phenyl(phenylamino)methylphosphonate

This protocol describes a catalyst-free, solvent-free microwave-assisted synthesis.[13]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Aniline (1.0 mmol, 93 mg)

  • Diethyl phosphite (1.0 mmol, 138 mg)

  • Microwave vial (10 mL)

  • Microwave reactor

Procedure:

  • Place benzaldehyde (1.0 mmol), aniline (1.0 mmol), and diethyl phosphite (1.0 mmol) into a 10 mL microwave vial.

  • Seal the vial and place it in the cavity of a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 20 minutes). Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, cool the vial to room temperature.

  • The crude product is often a solid or a viscous oil. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-aminophosphonate.

Phospha-Michael Addition: Synthesis of β-Ketophosphonates and Analogues

Application Note: The Phospha-Michael addition is a conjugate addition of diethyl phosphite to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles.[15] This reaction is a powerful tool for forming C-P bonds at the β-position relative to an electron-withdrawing group, leading to a variety of functionalized phosphonates.[16] These products are valuable synthetic intermediates and have applications in materials science and as potential therapeutic agents, including anticancer agents.[2][16] The reaction is typically catalyzed by a base, which deprotonates the diethyl phosphite to generate a more nucleophilic phosphite anion.[15] Recent advancements have focused on developing efficient and eco-friendly catalysts, such as Mg(ClO4)2, for solvent-free conditions.[16]

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References

Application Notes and Protocols: Diethyl Phosphate as an Intermediate in the Production of Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl phosphate and its derivatives as intermediates in the synthesis of organophosphorus flame retardants. Detailed experimental protocols for the synthesis of key flame retardants, along with their performance data in various polymer systems, are presented. The underlying mechanisms of flame retardancy are also elucidated through signaling pathway diagrams.

Introduction

Organophosphorus compounds are a significant class of halogen-free flame retardants, offering an environmentally safer alternative to traditional halogenated systems.[1] this compound itself is a key precursor, but more commonly, related structures like triethyl phosphite are used to synthesize phosphonate flame retardants through reactions like the Michaelis-Arbuzov rearrangement. These phosphonates, such as Diethyl Ethylphosphonate (DEEP) and Diethyl Allyl Phosphonate (DEAP), are valued for their ability to impart flame retardancy to a wide range of polymers, including polyurethane foams and unsaturated polyester resins.[2][3] They function through a combination of gas-phase and condensed-phase mechanisms, interrupting the combustion cycle and promoting the formation of a protective char layer.[4][5]

Flame Retardants Derived from this compound Intermediates

Two prominent examples of flame retardants synthesized using triethyl phosphite, a close derivative and precursor to this compound-like structures, are Diethyl Ethylphosphonate (DEEP) and Diethyl Allyl Phosphonate (DEAP).

Diethyl Ethylphosphonate (DEEP)

DEEP is a non-reactive, additive flame retardant known for its high phosphorus content and efficacy in polyurethane foams.[6]

Diethyl Allyl Phosphonate (DEAP)

DEAP is a reactive flame retardant, meaning it can be chemically incorporated into the polymer backbone.[3] This covalent bonding prevents migration and leaching of the flame retardant from the polymer matrix, leading to more permanent flame retardancy. It is particularly effective in unsaturated polyester resins.

Quantitative Performance Data

The flame retardant efficacy of DEEP and other organophosphorus flame retardants is typically evaluated using standard fire tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test. The data below summarizes the performance of these flame retardants in different polymer systems.

Flame RetardantPolymer SystemLoading (wt%)LOI (%)UL-94 RatingReference
DEEPRigid Polyurethane Foam15 php24.9V-0[7]
DOPO-TAICUnsaturated Polyester15-V-0[8]
DOPO-TAICUnsaturated Polyester2028V-0[8]
PPAPUnsaturated Polyester1829.8V-0[9]
DDPUnsaturated Polyester17.429V-0[10]

php: parts per hundred parts of polyol DOPO-TAIC: A DOPO-based reactive flame retardant PPAP: Piperazine pyrophosphate DDP: A DOPO-based reactive diacid

Experimental Protocols

Synthesis of Diethyl Ethylphosphonate (DEEP)

This protocol is based on the catalytic rearrangement of triethyl phosphite.[1]

Materials:

  • Triethyl phosphite (TEP)

  • Diethyl ethylphosphonate (DEEP) for the initial heel

  • Ethyl iodide (EtI) as a catalyst

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser with vacuum take-off head

  • Graduated dropping funnel

  • Heating mantle

Procedure:

  • To a dry, nitrogen-filled 250 ml three-neck round-bottom flask, add 30 ml of DEEP as an initial heel.

  • Add the ethyl iodide catalyst to the DEEP heel via syringe. The amount of catalyst should range from 0.75 wt% to 7.5 wt% based on the total amount of triethyl phosphite to be charged.

  • Place 132 g (0.8 mole) of triethyl phosphite into the graduated dropping funnel.

  • Heat the flask to 180°C.

  • Slowly add the triethyl phosphite from the dropping funnel to the flask, maintaining the reaction temperature between 178°C and 180°C. The rate of addition should be controlled to sustain this temperature.

  • Once the addition of triethyl phosphite is complete, cool the reaction mixture to 25°C.

  • The product, diethyl ethylphosphonate, can be purified by distillation.

Synthesis of Diethyl Allyl Phosphonate (DEAP)

This protocol describes the synthesis of diethyl allyl phosphonate via the Michaelis-Arbuzov reaction.[11][12]

Materials:

  • Triethyl phosphite, freshly distilled

  • Allyl bromide

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating source (e.g., heating mantle)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, combine 5.16 mL (30 mmol) of freshly distilled triethyl phosphite and 5.52 mL (33 mmol) of allyl bromide.[11]

  • Heat the mixture to 71°C for 3 hours.[11]

  • After the reaction is complete, increase the temperature to approximately 120°C for 2 hours to distill off the excess allyl bromide.[11]

  • The resulting product is diethyl allyl phosphonate, obtained as a colorless oil. The purity can be confirmed by TLC and GC.[11]

Mechanisms of Action

Organophosphorus flame retardants like DEEP and DEAP operate through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.

Condensed-Phase Mechanism

In the solid phase of the burning polymer, the phosphonate decomposes to form phosphoric acid. This acid acts as a catalyst, promoting the dehydration and cross-linking of the polymer to form a stable, insulating char layer on the surface.[2] This char layer serves as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame.[2]

Gas-Phase Mechanism

In the gas phase, the flame retardant decomposes to release phosphorus-containing radicals, such as PO•. These highly reactive radicals act as scavengers, interfering with the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame.[4] This quenching of the flame chemistry reduces the heat generated and helps to extinguish the fire.

Visualizations

Synthesis_of_DEEP TEP Triethyl phosphite Reaction Michaelis-Arbuzov Rearrangement TEP->Reaction EtI Ethyl Iodide (Catalyst) EtI->Reaction Heat 178-180°C Heat->Reaction DEEP_heel DEEP (Heel) DEEP_heel->Reaction DEEP_product Diethyl Ethylphosphonate (DEEP) Reaction->DEEP_product

Caption: Synthesis of Diethyl Ethylphosphonate (DEEP).

Synthesis_of_DEAP TEP Triethyl phosphite Reaction Michaelis-Arbuzov Reaction TEP->Reaction AllylBromide Allyl Bromide AllylBromide->Reaction Heat 71°C Heat->Reaction DEAP_product Diethyl Allyl Phosphonate (DEAP) Reaction->DEAP_product

Caption: Synthesis of Diethyl Allyl Phosphonate (DEAP).

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Heat_Polymer Polymer Decomposition Polymer->Heat_Polymer Heat Char_Formation Char Formation (Insulating Layer) Heat_Polymer->Char_Formation Catalysis Volatiles Flammable Volatiles Heat_Polymer->Volatiles Generates Phosphonate Phosphonate Phosphoric_Acid Phosphoric Acid Phosphonate->Phosphoric_Acid Decomposition Phosphoric_Acid->Char_Formation Catalysis Reduced_Heat_Transfer Reduced Heat & Mass Transfer Char_Formation->Reduced_Heat_Transfer Blocks Flame H•, OH• radicals (Combustion) Volatiles->Flame Fuel Phosphonate_gas Phosphonate Decomposition PO_radicals PO• radicals Phosphonate_gas->PO_radicals Releases Quenching Flame Quenching PO_radicals->Quenching Scavenges Flame->Quenching Scavenges

Caption: Mechanism of Organophosphorus Flame Retardants.

References

Application of Diethyl Phosphate in Enzyme Kinetics and Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of diethyl phosphate (DEP) and its analogs in the study of enzyme kinetics, with a primary focus on the inhibition of acetylcholinesterase (AChE). This compound is a metabolite of several organophosphate pesticides and serves as a key compound in understanding the mechanisms of enzyme inhibition.

Application Notes

This compound and related organophosphorus compounds are potent inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[1][2] The primary mechanism of action involves the irreversible phosphorylation of the serine residue within the active site of the enzyme, leading to its inactivation.[3][4] This inactivation results in the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, leading to overstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[1][5]

The study of AChE inhibition by this compound and its derivatives is crucial for:

  • Toxicology: Understanding the molecular basis of toxicity for organophosphate pesticides and nerve agents.[1]

  • Drug Development: Designing novel therapeutics for diseases characterized by cholinergic deficits, such as Alzheimer's disease, by creating reversible AChE inhibitors.[6][7] It also aids in the development of antidotes (oximes) to organophosphate poisoning.[8]

  • Enzyme Mechanism Studies: Elucidating the kinetics and mechanism of irreversible enzyme inhibition.[3][9]

The kinetic analysis of this inhibition typically involves determining key parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the rate of inactivation (kinact).[9][10] These parameters provide quantitative measures of an inhibitor's potency and its mechanism of action.

Key Enzyme: Acetylcholinesterase (AChE)

  • Function: AChE terminates nerve impulses by catalyzing the hydrolysis of acetylcholine to choline and acetate.[2][6]

  • Location: Predominantly found at neuromuscular junctions and cholinergic synapses in the nervous system.[1]

  • Clinical Relevance: Inhibition of AChE is a therapeutic target for Alzheimer's disease and myasthenia gravis. Conversely, irreversible inhibition by organophosphates leads to cholinergic crisis.[1][7]

Quantitative Data Summary

The following tables summarize key kinetic parameters for the inhibition of acetylcholinesterase by this compound analogs and other relevant organophosphates.

Table 1: IC50 Values for Acetylcholinesterase Inhibition

InhibitorEnzyme SourceIC50 (µM)Reference
Diaza- and dioxophospholes AHuman AChE480[4]
Diaza- and dioxophospholes BHuman AChE1540[4]
Diethyl-3-cyano-1-p-tolylpropylphosphateAChE9.61 - 53.74[11]
DonepezilAChE0.022[12]

Table 2: Inhibition and Inactivation Constants for Acetylcholinesterase

InhibitorEnzyme SourceKi (µM)kinact (min⁻¹)kinact/Ki (M⁻¹s⁻¹)Reference
Diaza- and dioxophospholes AHuman AChE-0.0363-[4]
Diaza- and dioxophospholes BHuman AChE-0.0207-[4]

Note: Direct kinetic data for this compound itself is less commonly reported in isolation, as it is often studied in the context of its more potent, activated metabolites like paraoxon (diethyl p-nitrophenyl phosphate).

Experimental Protocols

Protocol 1: Determination of Acetylcholinesterase Activity using Ellman's Assay

This protocol outlines the measurement of AChE activity, which is a prerequisite for any inhibition study. The method is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.[7][13][14]

Materials:

  • Purified Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • Phosphate Buffer (100 mM, pH 7.5)[15]

  • Acetylthiocholine iodide (ATCI) solution (Substrate)

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Microplate reader

  • 96-well microplates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ATCI and DTNB in phosphate buffer.

  • Prepare Reaction Mixture:

    • In a 96-well plate, add phosphate buffer to each well.

    • Add the AChE enzyme solution to the appropriate wells. Include a "No Enzyme" control well with buffer only.

  • Initiate Reaction:

    • To start the reaction, add a mixture of ATCI and DTNB to all wells simultaneously, using a multichannel pipette.

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.

    • Take kinetic readings every minute for 10-20 minutes.

  • Calculate Enzyme Activity:

    • The rate of change in absorbance per minute (ΔAbs/min) is proportional to the AChE activity.

Protocol 2: Determination of IC50 for this compound Inhibition of AChE

This protocol determines the concentration of this compound required to inhibit 50% of AChE activity.

Materials:

  • All materials from Protocol 1

  • This compound (DEP) stock solution of known concentration

Procedure:

  • Prepare Inhibitor Dilutions:

    • Prepare a serial dilution of DEP in the assay buffer to cover a wide range of concentrations.

  • Pre-incubation with Inhibitor:

    • In a 96-well plate, add the AChE enzyme solution to each well.

    • Add different concentrations of the DEP dilutions to the wells. Include a "No Inhibitor" control with only the solvent used for DEP.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.[16]

  • Initiate and Measure Reaction:

    • Following the pre-incubation, initiate the enzymatic reaction by adding the ATCI and DTNB mixture.

    • Measure the absorbance kinetically at 412 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each DEP concentration relative to the "No Inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the DEP concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Protocol 3: Determination of Irreversible Inhibition Kinetic Constants (Ki and kinact)

For irreversible inhibitors like this compound, the inhibition follows a two-step mechanism. The kinetic constants Ki (inhibition constant for the initial reversible binding) and kinact (rate of inactivation) can be determined.[9][10]

Procedure:

  • Vary Inhibitor Concentration and Incubation Time:

    • Set up experiments with multiple concentrations of DEP.

    • For each DEP concentration, vary the pre-incubation time of the enzyme with the inhibitor before adding the substrate.

  • Measure Residual Activity:

    • At the end of each pre-incubation period, initiate the reaction with ATCI and DTNB and measure the initial reaction rate (residual activity).

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this line gives the apparent rate constant of inactivation (kobs).

    • Plot the kobs values against the corresponding inhibitor concentrations.

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact (the Vmax of the plot) and Ki (the Km of the plot).[9][10]

Visualizations

Cholinergic Signaling Pathway and AChE Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release ChAT Choline Acetyltransferase ChAT->ACh_vesicle synthesis Choline_uptake Choline Transporter Choline Choline Choline->ChAT Choline->Choline_uptake AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_free->AChR Binding AChE->Choline Products Signal Signal Transduction AChR->Signal Activation DEP This compound (DEP) DEP->AChE Inhibition (Irreversible)

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound (DEP) on Acetylcholinesterase (AChE).

Experimental Workflow for AChE Inhibition Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Buffers, Enzyme (AChE), Substrate (ATCI), and DTNB prep_inhibitor Prepare Serial Dilutions of this compound (DEP) add_enzyme Pipette AChE into 96-well plate prep_inhibitor->add_enzyme add_inhibitor Add DEP dilutions and 'No Inhibitor' controls add_enzyme->add_inhibitor pre_incubate Pre-incubate to allow enzyme-inhibitor interaction add_inhibitor->pre_incubate start_reaction Initiate reaction by adding ATCI and DTNB mixture pre_incubate->start_reaction measure Measure absorbance at 412 nm kinetically start_reaction->measure calc_rate Calculate reaction rates (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition for each DEP concentration calc_rate->calc_inhibition plot_data Plot % Inhibition vs. log[DEP] calc_inhibition->plot_data determine_ic50 Determine IC50 from dose-response curve plot_data->determine_ic50

Caption: A generalized workflow for determining the IC50 of this compound (DEP) for Acetylcholinesterase (AChE) inhibition.

Logical Relationship of Irreversible Inhibition Kinetics

Irreversible_Inhibition E_I E + I Enzyme + Inhibitor EI_complex E•I Reversible Complex E_I->EI_complex k_on / k_off (Ki = k_off / k_on) EI_complex->E_I EI_inactive E-I Inactivated Enzyme (Covalent Adduct) EI_complex->EI_inactive kinact

Caption: The two-step mechanism of irreversible enzyme inhibition by compounds like this compound.

References

Application Notes and Protocols for Monitoring Diethyl Phosphate (DEP) Levels in Agricultural Workers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organophosphate (OP) pesticides are widely used in agriculture to protect crops from pests.[1][2] However, their use poses a potential health risk to agricultural workers who are occupationally exposed.[3][4] Monitoring this exposure is crucial for assessing risk and implementing safety measures. Diethyl phosphate (DEP) is a nonspecific urinary metabolite of several diethyl-substituted organophosphate pesticides, such as chlorpyrifos, parathion, and diazinon.[2][5][6] As such, measuring DEP levels in urine serves as a valuable biomarker for recent exposure to these pesticides.[3][5][7] These application notes provide detailed protocols for the collection and analysis of urine samples to quantify DEP levels, offering a reliable method for biomonitoring of pesticide exposure in agricultural workers.

Metabolic Pathway of Organophosphate Pesticides to this compound

Organophosphate pesticides are metabolized in the body, primarily by the liver, into various dialkyl phosphates (DAPs), which are then excreted in the urine.[1][5] The general metabolic pathway for diethyl-substituted organophosphates involves the cleavage of the phosphate ester bond, resulting in the formation of DEP.

cluster_0 Organophosphate Pesticides (Parent Compounds) cluster_1 Metabolism cluster_2 Urinary Metabolite Chlorpyrifos Chlorpyrifos Metabolic Processes Metabolic Processes (e.g., Hydrolysis by Esterases) Chlorpyrifos->Metabolic Processes Parathion Parathion Parathion->Metabolic Processes Diazinon Diazinon Diazinon->Metabolic Processes Other Diethyl OPs Other Diethyl-Substituted Organophosphates Other Diethyl OPs->Metabolic Processes DEP This compound (DEP) Metabolic Processes->DEP Sample Collection Sample Collection Sample Storage Sample Storage Sample Collection->Sample Storage Sample Preparation Sample Preparation Sample Storage->Sample Preparation Extraction Extraction Sample Preparation->Extraction Derivatization (GC-MS) Derivatization (GC-MS) Extraction->Derivatization (GC-MS) LCMSMS LC-MS/MS Extraction->LCMSMS Direct Injection or Simple Dilution GCMS GC-MS Derivatization (GC-MS)->GCMS Analytical Measurement Analytical Measurement Data Analysis Data Analysis Analytical Measurement->Data Analysis GCMS->Analytical Measurement LCMSMS->Analytical Measurement Quantification Quantification Data Analysis->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for the Determination of O,O-diethyl Phosphate (DEP) in Fecal Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-diethyl phosphate (DEP) is a principal metabolite of many organophosphorus pesticides. Monitoring its concentration in biological samples, including feces, is crucial for assessing exposure to these compounds and understanding their toxicokinetics. These application notes provide detailed protocols for the extraction and quantification of DEP in fecal samples using gas chromatography-mass spectrometry (GC-MS), a widely used and reliable analytical technique.

Analytical Method Overview

The determination of DEP in complex matrices like feces typically involves several key steps: sample homogenization, extraction of the analyte, derivatization to enhance volatility and chromatographic performance, and finally, instrumental analysis. The protocol outlined below is based on established methodologies for dialkyl phosphate analysis in biological samples, adapted for the specific challenges of a fecal matrix.[1][2]

Key Experimental Parameters

The following table summarizes the quantitative data and key parameters for the analytical method described.

ParameterValueReference
AnalyteO,O-diethyl phosphate (DEP)
MatrixFeces[1][2]
Extraction MethodHomogenization in water, followed by derivatization and liquid-liquid extraction.[1][2]
Derivatization ReagentPentafluorobenzyl bromide (PFBBr)[1][2][3][4]
Analytical TechniqueGas Chromatography-Mass Spectrometry (GC-MS)[5][6][7]
Recovery Rate47-62%[1][2]
Concentration Range0.05 to 5 µg/g[1][2]
Limit of Detection (LOD)3 to 6 ng/mL (in urine, indicative for sensitive methods)[7]
Limit of Quantification (LOQ)Not specified for feces. For urine, ranges from 0.0609 to 0.2112 ng/mL have been reported for similar metabolites using LC-MS/MS.[8]

Experimental Protocols

Sample Preparation and Homogenization

Objective: To create a homogenous sample from which a representative aliquot can be taken for extraction.

Materials:

  • Fecal sample

  • Deionized water

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Centrifuge

  • Scalpel or spatula

  • 50 mL polypropylene centrifuge tubes

Procedure:

  • Weigh approximately 1-2 g of the fecal sample into a 50 mL polypropylene centrifuge tube.

  • Add a 4-fold excess of deionized water (e.g., 4-8 mL for a 1-2 g sample).

  • Homogenize the sample for 5-10 minutes until a uniform suspension is achieved.

  • Centrifuge the homogenate at 3000 x g for 10 minutes to pellet solid debris.

  • Carefully collect the supernatant for the extraction and derivatization step.

Extraction and Derivatization

Objective: To extract DEP from the aqueous phase and convert it into a volatile ester suitable for GC-MS analysis. This is achieved through a phase-transfer reaction with pentafluorobenzyl bromide (PFBBr).[1][2]

Materials:

  • Fecal homogenate supernatant

  • Dichloromethane

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone)

  • Tetrabutylammonium hydrogen sulfate (phase-transfer catalyst)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Glass test tubes with screw caps

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Transfer a known volume (e.g., 2 mL) of the fecal supernatant into a glass test tube.

  • Add 100 µL of tetrabutylammonium hydrogen sulfate solution (0.1 M in water).

  • Add 2 mL of dichloromethane.

  • Add 100 µL of the PFBBr solution.

  • Cap the tube tightly and vortex for 2 minutes.

  • Incubate the reaction mixture at 60°C for 1 hour in a water bath or heating block.

  • After incubation, allow the mixture to cool to room temperature.

  • Separate the organic (lower) layer containing the derivatized DEP.

  • Wash the organic layer with 2 mL of saturated sodium chloride solution by vortexing for 30 seconds and then allowing the layers to separate.

  • Transfer the organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The dried organic extract is now ready for GC-MS analysis.

GC-MS Analysis

Objective: To separate and quantify the derivatized DEP.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Injection Volume: 1-2 µL

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for DEP-pentafluorobenzyl ester:

  • Quantification Ion: m/z 181 (pentafluorobenzyl fragment)

  • Qualifier Ions: m/z 155, 127

Visualized Workflows

The following diagrams illustrate the key experimental processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis fecal_sample Fecal Sample homogenization Homogenization (in water) fecal_sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant add_reagents Add Dichloromethane, PFBBr, & Catalyst supernatant->add_reagents reaction Phase-Transfer Reaction (60°C) add_reagents->reaction phase_separation Organic Phase Separation reaction->phase_separation washing Wash with NaCl phase_separation->washing drying Dry with Na2SO4 washing->drying gcms_analysis GC-MS Analysis drying->gcms_analysis

Caption: Overall workflow for the determination of DEP in fecal samples.

derivatization_pathway DEP O,O-diethyl phosphate (DEP) (Aqueous Phase) DEP_PFB DEP-pentafluorobenzyl ester (Volatile, GC-amenable) DEP->DEP_PFB Derivatization Reaction PFBBr Pentafluorobenzyl bromide (PFBBr) (Organic Phase) PFBBr->DEP_PFB Catalyst Phase-Transfer Catalyst (Tetrabutylammonium salt) Catalyst->DEP_PFB Facilitates transfer between phases

Caption: Derivatization reaction of DEP with PFBBr.

Discussion

The accurate determination of DEP in fecal samples presents analytical challenges due to the complexity of the matrix. The protocol described here employs a robust derivatization step to improve the analyte's properties for GC-MS analysis. The recovery rates of 47-62% indicate that while the method is effective, matrix effects can influence the extraction efficiency.[1][2] Therefore, the use of an appropriate internal standard, such as a deuterated analog of DEP, is highly recommended for improving the accuracy and precision of the quantification.

For researchers interested in analyzing a broader range of organophosphate metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative approach that may not require derivatization.[8][9][10] However, GC-MS remains a widely accessible and reliable technique for the targeted analysis of DEP.

The successful implementation of this protocol will enable researchers to generate valuable data on the excretion of organophosphate pesticide metabolites, contributing to a better understanding of their metabolism and potential health effects.

References

Application Notes and Protocols: Diethyl Phosphate as a Biomarker for Organophosphate Pesticide Exposure Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) pesticides are a widely used class of insecticides, and exposure to these compounds is a significant public health concern. Diethyl phosphate (DEP) is a common metabolite of several OP pesticides, including chlorpyrifos, diazinon, and malathion. As such, the measurement of DEP in biological samples, primarily urine, serves as a valuable biomarker for assessing exposure to these pesticides in epidemiological studies. These application notes provide a comprehensive overview of the use of DEP as a biomarker, including its metabolic pathway, detailed analytical protocols, and a summary of reported urinary levels in various populations.

Metabolic Pathway of this compound Formation

Organophosphate pesticides containing a this compound moiety are metabolized in the body, primarily in the liver, through a series of enzymatic reactions. The parent compound undergoes bioactivation and detoxification processes, leading to the formation of DEP, which is then excreted in the urine.[1]

Metabolic Pathway of Organophosphate Pesticides to this compound OP Organophosphate Pesticide (e.g., Chlorpyrifos, Diazinon) Bioactivation Bioactivation (CYP450) OP->Bioactivation Oxidative Desulfuration Detoxification Detoxification (Esterases, PON1) OP->Detoxification Hydrolysis Oxon Oxon Metabolite (More Toxic) Bioactivation->Oxon Oxon->Detoxification Hydrolysis Inhibition Inhibition Oxon->Inhibition DEP This compound (DEP) (Biomarker) Detoxification->DEP Urine Urinary Excretion DEP->Urine AChE Acetylcholinesterase (AChE) AChE->Inhibition

Metabolism of OP pesticides to DEP.

Data Presentation: Urinary this compound (DEP) Levels in Human Populations

The following table summarizes urinary DEP concentrations from various epidemiological studies, providing a reference for typical exposure levels in different populations. Concentrations are presented as geometric means (GM) or medians, along with ranges or 95th percentiles, to offer a comprehensive view of the distribution of DEP levels.

Population StudiedCountry/RegionSample Size (n)Geometric Mean (GM) (µg/L)Median (µg/L)95th Percentile (µg/L)Citation(s)
General Population (Ages 6-59)United States1,9491.04-13[2]
General PopulationGermany54-421[3]
Non-occupationally Exposed AdultsAustralia--3-[4]
Midlife Women (Ages 45-56)United States9632.86 (ng/mL)--[5]
Adults (Ages 20-79)Canada3,466---[6]
Adolescents (Ages 12-19)Canada980---[6]
Farmers (Pesticide Exposed)India100---[7]
Non-Farmers (Urban Areas)India50---[7]

Note: Direct comparison between studies should be made with caution due to differences in analytical methods, population demographics, and sampling strategies.

Experimental Protocols

Accurate and reliable quantification of DEP in urine is crucial for epidemiological research. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Urinary DEP Analysis

General Experimental Workflow for Urinary DEP Analysis Start Urine Sample Collection and Storage (-20°C) Preparation Sample Preparation Start->Preparation LLE Liquid-Liquid Extraction (LLE) Preparation->LLE SPE Solid-Phase Extraction (SPE) Preparation->SPE Derivatization Derivatization (for GC-MS) LLE->Derivatization Analysis Instrumental Analysis LLE->Analysis Directly for LC-MS/MS SPE->Derivatization SPE->Analysis Directly for LC-MS/MS Derivatization->Analysis GCMS GC-MS Analysis->GCMS LCMSMS LC-MS/MS Analysis->LCMSMS Data Data Acquisition and Processing GCMS->Data LCMSMS->Data Quantification Quantification and Reporting Data->Quantification

Workflow for urinary DEP analysis.
Protocol 1: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methodologies involving liquid-liquid extraction and derivatization with pentafluorobenzyl bromide (PFBBr).[8][9]

1. Materials and Reagents:

  • This compound (DEP) standard

  • Internal standard (e.g., Dibutyl phosphate - DBP)

  • Pentafluorobenzyl bromide (PFBBr)

  • Solvents: Diethyl ether, acetonitrile, hexane, acetone (analytical grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Urine collection cups

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column

2. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature and vortex for 1 minute.

  • Pipette 2.5 mL of urine into a 15 mL centrifuge tube.

  • Add an internal standard solution.

  • Add 1 g of NaCl and vortex to dissolve.

  • Add 5 mL of a diethyl ether/acetonitrile mixture (9:1, v/v) and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 5 mL of the solvent mixture.

  • Combine the organic extracts.

3. Derivatization:

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of PFBBr solution (in acetone) to the dried residue.

  • Seal the tube and heat at 60°C for 1 hour.

  • After cooling, evaporate the excess derivatizing reagent under nitrogen.

4. Clean-up (Optional but Recommended):

  • Reconstitute the derivatized sample in 1 mL of hexane.

  • Pass the solution through a small column packed with anhydrous sodium sulfate to remove any residual water.

  • Elute with a hexane/acetone mixture.

  • Evaporate the eluate to a final volume of 100 µL for GC-MS analysis.

5. GC-MS Analysis:

  • Injection Volume: 1-2 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized DEP and internal standard.

Protocol 2: Analysis of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on methodologies utilizing liquid-liquid extraction followed by direct analysis, which is generally faster as it does not require derivatization.[7][10][11]

1. Materials and Reagents:

  • This compound (DEP) standard

  • Internal standard (e.g., isotopically labeled DEP or Dibutyl phosphate - DBP)

  • Solvents: Ethyl acetate, acetonitrile, methanol, water (LC-MS grade)

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Urine collection cups

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature and vortex for 1 minute.

  • Pipette 200 µL of urine into a 2 mL microcentrifuge tube.[7]

  • Add the internal standard solution.

  • Add 800 µL of cold ethyl acetate.[7]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.[7]

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7]

  • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Injection Volume: 5-10 µL

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 5 mM ammonium acetate.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute DEP, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for DEP and the internal standard for high selectivity and sensitivity.

Conclusion

The quantification of urinary this compound is a well-established and valuable tool in epidemiological studies for assessing human exposure to a range of organophosphate pesticides. The choice between GC-MS and LC-MS/MS analytical methods will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. The data and protocols presented here provide a solid foundation for researchers and professionals to implement DEP as a biomarker in their own studies.

References

Application Notes and Protocols for Hydrophosphonylation Reactions Utilizing Diethyl Phosphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hydrophosphonylation reactions employing diethyl phosphite for the synthesis of α-hydroxyphosphonates and α-aminophosphonates. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including enzyme inhibition and cytotoxic effects. This document offers detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Hydrophosphonylation with Diethyl Phosphite

Hydrophosphonylation, a key reaction in organophosphorus chemistry, involves the addition of a P-H bond across a carbon-heteroatom multiple bond. Diethyl phosphite is a readily available and versatile reagent for these reactions, adding to aldehydes and imines to furnish α-hydroxyphosphonates and α-aminophosphonates, respectively.[1] These products are valuable scaffolds in drug discovery, acting as mimics of transition states in enzymatic reactions or as analogues of α-amino acids.[2]

The reaction is amenable to various catalytic systems, including base catalysis (e.g., triethylamine, piperazine), acid catalysis, and metal-based catalysts, allowing for a broad substrate scope and the potential for asymmetric synthesis.[3][4] The resulting phosphonates have demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties.[5]

Synthesis of α-Hydroxyphosphonates

The addition of diethyl phosphite to aldehydes, often referred to as the Pudovik or Abramov reaction, is a widely used method for the synthesis of α-hydroxyphosphonates.[3] A variety of catalysts can be employed to promote this reaction, with base catalysts being the most common.

Quantitative Data for the Synthesis of α-Hydroxyphosphonates
EntryAldehydeCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeTriethylamine (10 mol%)Acetone292[3]
24-ChlorobenzaldehydeTriethylamine (10 mol%)Acetone295[3]
34-MethoxybenzaldehydeTriethylamine (10 mol%)Acetone290[3]
42-NaphthaldehydeTriethylamine (10 mol%)Acetone388[3]
5BenzaldehydePiperazine (1 mmol)Solvent-free (grinding)2 min96[4]
64-MethylbenzaldehydePiperazine (1 mmol)Solvent-free (grinding)3 min94[4]
73-NitrobenzaldehydePiperazine (1 mmol)Solvent-free (grinding)5 min92[4]
8BenzaldehydeKHSO₄ (20 mol%)Solvent-free0.595[1]
94-BromobenzaldehydeKHSO₄ (20 mol%)Solvent-free0.7592[1]
Experimental Protocol: Synthesis of Diethyl (hydroxy(phenyl)methyl)phosphonate (Table 1, Entry 1)

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Diethyl phosphite (1.38 g, 10 mmol)

  • Triethylamine (0.14 mL, 1 mmol)

  • Acetone (5 mL)

  • n-Pentane

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol), diethyl phosphite (10 mmol), and acetone (5 mL).

  • Add triethylamine (1 mmol, 10 mol%) to the mixture.

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Add n-pentane to the reaction mixture until turbidity is observed.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the precipitated product by filtration and wash with cold n-pentane.

  • Dry the product under vacuum to afford diethyl (hydroxy(phenyl)methyl)phosphonate as a white solid.

Synthesis of α-Aminophosphonates

The hydrophosphonylation of imines provides a direct route to α-aminophosphonates. This reaction can be performed as a one-pot, three-component reaction (Kabachnik-Fields reaction) involving an aldehyde, an amine, and diethyl phosphite, or as a two-component reaction (Pudovik reaction) between a pre-formed imine and diethyl phosphite.[2][6] Asymmetric variants of this reaction are crucial for the synthesis of chiral α-aminophosphonates, which are of significant interest in drug development.[7]

Quantitative Data for the Asymmetric Synthesis of α-Aminophosphonates
EntryImineBaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
1N-Benzylidene-N-phenylamineLiHMDSTHF-788573:27[7]
2N-(4-Fluorobenzylidene)-N-phenylamineLiHMDSTHF-7892>99:1[7]
3N-(4-Methylbenzylidene)-N-phenylamineLiHMDSTHF-7890>99:1[7]
Experimental Protocol: Asymmetric Synthesis of Diethyl ((4-fluorophenyl)(phenylamino)methyl)phosphonate (Table 2, Entry 2)

Materials:

  • N-(4-Fluorobenzylidene)-N-phenylamine (1.97 g, 10 mmol)

  • Diethyl phosphite (1.66 g, 12 mmol)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 12 mL, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, dissolve diethyl phosphite (12 mmol) in anhydrous THF (20 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LiHMDS solution (12 mL, 12 mmol) dropwise to the stirred solution of diethyl phosphite. Stir the mixture at -78 °C for 30 minutes.

  • In a separate dry flask, dissolve N-(4-fluorobenzylidene)-N-phenylamine (10 mmol) in anhydrous THF (10 mL).

  • Slowly add the imine solution to the lithium phosphite solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired α-aminophosphonate.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.

Biological Applications and Signaling Pathways

α-Hydroxyphosphonates and α-aminophosphonates synthesized via hydrophosphonylation with diethyl phosphite exhibit a range of biological activities, making them attractive candidates for drug development. Their mechanisms of action often involve the inhibition of key enzymes or interference with cellular signaling pathways.

Enzyme Inhibition

α-Aminophosphonates are well-known inhibitors of serine proteases, a class of enzymes involved in various physiological and pathological processes.[5] They act as transition-state analogues, forming a stable covalent bond with the active site serine residue, thereby irreversibly inhibiting the enzyme.[1]

Serine_Protease_Inhibition Serine_Protease Serine_Protease Tetrahedral_Intermediate Tetrahedral_Intermediate Serine_Protease->Tetrahedral_Intermediate Substrate Binding Covalent_Adduct Covalent_Adduct Serine_Protease->Covalent_Adduct Inhibition Substrate Substrate Products Products Tetrahedral_Intermediate->Products Hydrolysis Alpha_Aminophosphonate Alpha_Aminophosphonate Alpha_Aminophosphonate->Covalent_Adduct

Caption: Mechanism of serine protease inhibition by α-aminophosphonates.

Cytotoxic Activity and Cancer Cell Signaling

Synthesized phosphonates have shown cytotoxic activity against various cancer cell lines, including U266 (myeloma), A2058 (melanoma), HT-29 (colon), and EBC-1 (lung).[8] The anticancer effects are often mediated by interfering with specific signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

HT-29 (Colon Cancer) Signaling: The αvβ6-ERK signaling pathway is a potential target in HT-29 colon cancer cells.[7]

HT29_Signaling Growth_Factors Growth_Factors Integrin_avB6 Integrin_avB6 Growth_Factors->Integrin_avB6 ERK ERK Integrin_avB6->ERK Activation Phosphonate_Drug Phosphonate_Drug Phosphonate_Drug->Integrin_avB6 Inhibits Apoptosis Apoptosis Phosphonate_Drug->Apoptosis Induces Proliferation_Metastasis Proliferation_Metastasis ERK->Proliferation_Metastasis Promotes

Caption: Potential intervention of phosphonates in the αvβ6-ERK pathway in HT-29 cells.

EBC-1 (Lung Cancer) Signaling: The MET and MAPK signaling pathways are critical for the survival of EBC-1 lung cancer cells.[3]

EBC1_Signaling HGF HGF MET_Receptor MET_Receptor HGF->MET_Receptor RAS RAS MET_Receptor->RAS Phosphonate_Drug Phosphonate_Drug Phosphonate_Drug->MET_Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival

Caption: Inhibition of the MET/MAPK signaling pathway in EBC-1 lung cancer cells.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new phosphonate-based drug candidates follows a logical workflow from chemical synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_bio Biological Evaluation Start Starting Materials (Aldehyde/Imine + Diethyl Phosphite) Reaction Hydrophosphonylation Start->Reaction Workup Extraction / Filtration Reaction->Workup Purification Crystallization / Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization In_vitro_Screening Enzyme Inhibition / Cytotoxicity Assays Characterization->In_vitro_Screening Dose_Response IC50 / EC50 Determination In_vitro_Screening->Dose_Response Mechanism_of_Action Signaling Pathway Analysis Dose_Response->Mechanism_of_Action Lead_Compound Lead_Compound Mechanism_of_Action->Lead_Compound

Caption: General workflow for the synthesis and biological evaluation of phosphonates.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl Phosphate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diethyl phosphate synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

Low yields can stem from several factors throughout the synthesis and purification process. Key areas to investigate include:

  • Reagent Quality: The presence of moisture, especially in the alcohol (ethanol), is a primary cause of side reactions and reduced yield. Using anhydrous ethanol is critical.[1]

  • Reaction Conditions: Inefficient mixing can lead to localized temperature and concentration gradients, promoting the formation of by-products such as diethyl hydrogen phosphite.[1] Maintaining precise temperature control is also crucial, as excessive heat can cause decomposition.[2][3]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or an increase in side products. For instance, in the reaction of triethyl phosphite with phosphorous acid, using a slight molar excess of triethyl phosphite can significantly improve yield and purity.[4]

  • Purification Losses: this compound can be susceptible to decomposition during distillation, especially at high temperatures.[2] Product can also be lost during aqueous workups or transfers between vessels.

Q2: How can I minimize the formation of by-products like triethyl phosphate or diethyl hydrogen phosphite?

By-product formation is a common challenge. Here are strategies to minimize it:

  • To avoid diethyl hydrogen phosphite: This by-product can form when hydrogen chloride is liberated locally due to inefficient stirring during the reaction of phosphorus trichloride with ethanol.[1] Vigorous and efficient stirring is essential to maintain a homogenous reaction mixture.[1]

  • To avoid trialkyl phosphates: Contamination with trialkyl phosphates is a common issue in traditional production processes.[2] One effective method is the reaction of phosphorus oxychloride with a primary alcohol and triethylamine, followed by steam hydrolysis, which yields dialkyl phosphates essentially free from trialkyl phosphate impurities.[2]

  • Preventing Oxidation: Oxygen can cause the oxidation of reactants like triethyl phosphite to triethyl phosphate.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this unwanted side reaction.[4]

Q3: What is the most effective method for purifying crude this compound?

The optimal purification method depends on the scale of the reaction and the nature of the impurities.

  • Distillation: Vacuum distillation is the most common method.[1] To prevent thermal decomposition, it is crucial to use the lowest possible temperature.[3] Techniques like Kugelrohr distillation or using a wiped-film molecular still can significantly improve yields by allowing distillation at lower temperatures.[3]

  • Filtration and Extraction: If the reaction produces solid by-products, such as amine hydrochlorides, filtration is a necessary first step.[1][2] This is often followed by washing the organic phase with water or brine and then extracting the product with a suitable solvent.[3][5][6]

  • Chromatography: For small-scale reactions or when very high purity is required, flash column chromatography can be an effective purification method.[7]

Q4: My final product is highly acidic. What causes this and how can I fix it?

Acidity in the final product typically arises from residual acidic reagents (e.g., HCl) or acidic by-products formed during the reaction.

  • Cause: In syntheses using phosphorus trichloride or phosphorus oxychloride, residual hydrogen chloride (HCl) is a common source of acidity.[8]

  • Solution: During the workup, washing the crude product with a mild base solution, such as saturated sodium bicarbonate, followed by water and brine, can neutralize and remove acidic impurities.[3] In the synthesis from triethyl phosphite and phosphorous acid, using a slight excess of triethyl phosphite has been shown to significantly decrease the acidity of the final product, often eliminating the need for distillation.[4]

Troubleshooting Guide

Issue: My reaction yield is consistently below 50%. What should I investigate first?

A chronically low yield points to a systematic issue in the experimental setup or procedure. Use the following decision tree to diagnose the problem.

G start Low Yield (<50%) Detected reagent_check Are all reagents anhydrous and freshly distilled? start->reagent_check mixing_check Is the stirring vigorous and efficient throughout the addition? reagent_check->mixing_check Yes dry_reagents Solution: Dry solvents/alcohols (e.g., over Mg ethoxide). Distill liquid reagents. reagent_check->dry_reagents No temp_check Was the reaction temperature strictly controlled? mixing_check->temp_check Yes improve_mixing Solution: Use a mechanical stirrer. Ensure a vortex is formed. mixing_check->improve_mixing No purification_check Is there evidence of decomposition (charring) during distillation? temp_check->purification_check Yes control_temp Solution: Use an ice bath during exothermic additions. Monitor internal temperature. temp_check->control_temp No optimize_distill Solution: Use high vacuum. Consider Kugelrohr or molecular still to lower temperature. purification_check->optimize_distill Yes

Caption: Troubleshooting workflow for low this compound yield.

Issue: The product decomposes or turns dark during distillation.

This indicates thermal instability. To mitigate this, lower the distillation temperature by improving the vacuum.[3] For particularly sensitive compounds, using a Kugelrohr apparatus or a wiped-film molecular still can raise product yields significantly by reducing the required temperature and residence time at heat.[3] The checkers in one study noted that using a molecular still increased yields from the 49-65% range to 89-94%.[3]

Issue: Analysis (NMR, GC) shows significant impurities in the final product.

If distillation does not provide sufficient purity, consider alternative purification methods. If the impurity is a trialkyl phosphate, the synthesis method itself may be the issue; a procedure designed to eliminate these impurities, such as the one using POCl₃ followed by steam hydrolysis, might be necessary.[2] For removal of minor, similarly-boiling impurities, flash column chromatography can be effective, though it is less scalable.[7]

Data Presentation

Table 1: Comparison of Selected this compound & Analogue Synthesis Methods

Starting MaterialsBase/ReagentTypical YieldKey ConsiderationsReference
Phosphorus Trichloride, EthanolDiethylaniline~83%Requires anhydrous ethanol and vigorous stirring to prevent side reactions.[1]
Phosphorus Oxychloride, Primary AlcoholTriethylamineUp to 93%Avoids trialkyl phosphate impurities; not suitable for secondary/tertiary alcohols.[2]
Diethyl Phosphite, ParaformaldehydeTriethylamine49-65%Yield highly dependent on purification method (distillation vs. molecular still).[3]
Triethyl Phosphite, Phosphorous AcidNone (Excess TEP)>95% (Purity)Using a 5-15% molar excess of triethyl phosphite improves yield and purity.[4]
Diethyl Phosphite, BromoacetonitrileSodium Ethoxide~87%A multi-step synthesis for a derivative product.[5]

Experimental Protocols

Protocol: Synthesis of Dialkyl Phosphates via Phosphorus Oxychloride

This method is adapted from a procedure optimized to produce high yields of dialkyl phosphates with minimal trialkyl phosphate contamination.[2]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Primary alcohol (e.g., ethanol)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Steam generator or source

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve the primary alcohol (2 equiv.) and triethylamine (2 equiv.) in anhydrous toluene.

  • Addition of POCl₃: Cool the solution in an ice bath. Add a solution of phosphorus oxychloride (1 equiv.) in toluene dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate of triethylamine hydrochloride will form.

  • Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous toluene.

  • Hydrolysis: Transfer the filtrate to a flask equipped for distillation. Introduce steam directly into the solution to hydrolyze any remaining reactive phosphorus species.

  • Workup: Separate the organic layer. Wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent (toluene) under reduced pressure to yield the crude dialkyl phosphate. Further purification by vacuum distillation can be performed if necessary, though this method often yields a product pure enough for direct use.[2]

G cluster_synthesis Synthesis cluster_workup Workup & Purification reactants 1. Combine Alcohol & Triethylamine in Toluene addition 2. Add POCl3 Solution (keep temp < 10°C) reactants->addition stir 3. Stir at Room Temp (2-4 hours) addition->stir filtration 4. Filter Mixture to Remove Et3N·HCl stir->filtration hydrolysis 5. Treat Filtrate with Steam filtration->hydrolysis extraction 6. Aqueous Workup (Wash & Dry) hydrolysis->extraction isolation 7. Remove Solvent (Reduced Pressure) extraction->isolation product Final Product: This compound isolation->product

Caption: General experimental workflow for this compound synthesis.

References

Strategies for reducing matrix effects in the analysis of diethyl phosphate in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of diethyl phosphate (DEP) in complex biological and environmental samples.

Section 1: Frequently Asked Questions (FAQs) about Matrix Effects

This section addresses fundamental questions about identifying and mitigating matrix effects during the analysis of this compound.

Q1: What are matrix effects in the context of DEP analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), these effects can lead to ion suppression or enhancement, causing a decrease or increase in the analyte's signal response, respectively.[2][3] For gas chromatography-mass spectrometry (GC-MS), matrix-induced enhancement is a known issue.[4] These phenomena can significantly compromise the accuracy, precision, and sensitivity of quantitative methods for DEP.[2]

Q2: How can I detect and quantify matrix effects in my DEP assay?

A: There are several methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2] It involves infusing a constant flow of a DEP standard into the mass spectrometer after the analytical column while injecting a blank sample extract.[2] Any deviation in the baseline signal of the DEP standard indicates the presence of matrix effects at that retention time.

  • Post-Extraction Spiking: This is the "gold standard" for quantitatively assessing matrix effects.[5] It involves comparing the peak area of DEP spiked into a blank matrix extract after the extraction process with the peak area of DEP in a neat solvent. The ratio of these two responses, known as the matrix factor, indicates the extent of signal suppression (<1) or enhancement (>1).[5]

Q3: What are the primary strategies to reduce or compensate for matrix effects?

A: A comprehensive strategy to combat matrix effects involves an integrated approach combining sample preparation, chromatography, and calibration techniques.[6] The main strategies are:

  • Advanced Sample Preparation: The most effective way to circumvent ion suppression is by improving the sample cleanup process to remove interfering matrix components.[7] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are commonly used.[7]

  • Chromatographic Separation: Optimizing the chromatographic method to separate DEP from co-eluting matrix components can significantly reduce interference.[2]

  • Sample Dilution: A simple approach is to dilute the sample, which reduces the concentration of interfering components introduced into the system. However, this is only feasible if the method's sensitivity is sufficient to detect the diluted DEP concentration.[8]

  • Calibration and Compensation Techniques: When matrix effects cannot be eliminated, their impact can be corrected. The most recognized technique is the use of a stable isotope-labeled internal standard (SIL-IS) in a method known as stable isotope dilution analysis (SIDA).[2][9] Matrix-matched calibration curves are another effective compensation strategy.[9]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during DEP analysis in complex matrices.

Problem: Poor Sensitivity / Signal Suppression
Q: My DEP signal is significantly lower in biological samples compared to my pure standards. What is causing this, and how can I fix it?

A: This issue, known as ion suppression, is a classic symptom of matrix effects, where co-eluting endogenous compounds from the matrix (e.g., phospholipids, salts) interfere with the ionization of DEP in the MS source.[3][5]

Solutions:

  • Improve Sample Cleanup: The most direct solution is to remove the interfering compounds before analysis.

    • Solid-Phase Extraction (SPE): Use SPE cartridges to selectively retain DEP while washing away interferences. Molecularly Imprinted Polymers (MIPs) offer even higher selectivity for DEP and its analogues.[10][11]

    • Liquid-Liquid Extraction (LLE): Optimize LLE conditions (e.g., solvent choice, pH adjustment) to selectively extract DEP and leave interferences behind in the aqueous phase.[7][12]

    • QuEChERS: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is highly effective for cleaning up complex samples like food and agricultural products.[13][14]

  • Optimize Chromatography: Modify your LC gradient or change the column chemistry to improve the separation between DEP and the region where ion suppression occurs (identified via post-column infusion).[2]

  • Dilute the Sample: If sensitivity allows, diluting the extract can reduce the concentration of interfering components below the level where they cause significant suppression.[8]

Problem: Poor Accuracy and Precision
Q: My quantitative results for DEP are inconsistent and not reproducible between samples. How can I improve my method's accuracy and precision?

A: Poor accuracy and precision are often due to variable matrix effects between different samples. What suppresses the signal in one sample may be present at a different concentration in another, leading to inconsistent results.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects.[2][9] A SIL-IS for DEP (e.g., DEP-d10) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by the matrix is effectively normalized. Stable isotope dilution is a powerful technique for this purpose.[15][16]

  • Employ Matrix-Matched Calibration: If a SIL-IS is unavailable or too expensive, create your calibration standards in a blank matrix extract that is representative of your samples.[9] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

Problem: High Background / Interfering Peaks
Q: My chromatograms are very noisy, and I see many interfering peaks around the retention time of DEP. Which sample preparation method is best for removing these interferences?

A: A high background and interfering peaks indicate that the sample extract is not clean enough. The choice of cleanup method depends on the complexity of your matrix.

Solutions:

  • For Highly Complex Matrices (e.g., Urine, Plasma, Food):

    • Molecularly Imprinted Solid-Phase Extraction (MISPE): This technique creates selective cavities designed for a target molecule, offering superior cleanup by selectively binding DEP and its analogues while letting other matrix components pass through.[10][11][17]

    • QuEChERS with Dispersive SPE (d-SPE): The d-SPE cleanup step in the QuEChERS method uses specific sorbents like primary secondary amine (PSA) to remove common interferences such as sugars, fatty acids, and pigments.[18]

  • General-Purpose Cleanup:

    • Solid-Phase Extraction (SPE): A well-developed SPE method with appropriate sorbent selection (e.g., reversed-phase C18) and optimized wash steps can significantly clean up samples.[19][20]

    • Liquid-Liquid Extraction (LLE): Can be effective, but may require multiple extraction steps or pH adjustments to achieve sufficient cleanliness.[7]

Section 3: Detailed Experimental Protocols

Protocol 1: Molecularly Imprinted Solid-Phase Extraction (MISPE) for DEP Metabolites in Urine

This protocol is adapted from a method developed for diethyl thiophosphate (DETP) and diethyl dithiophosphate (DEDTP), which can be applied to DEP.[11]

  • Sample Preparation: Adjust the pH of a 1.0 mL urine sample to 3.0.

  • MISPE Cartridge Conditioning:

    • Wash the MIP cartridge with 3 mL of acetonitrile.

    • Wash with 3 mL of 0.1 mol L⁻¹ dibasic phosphate buffer (pH 11).

    • Wash with 2 mL of water.

  • Sample Loading: Load the pH-adjusted urine sample onto the conditioned cartridge.

  • Washing (Optional but Recommended): Wash the cartridge with a weak solvent (e.g., water or a mild buffer) to remove non-specifically bound interferences.

  • Elution: Elute the retained analytes with 3 mL of acetonitrile.

  • Derivatization (for GC-MS): Add a 3% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) and let it react for 1 hour at room temperature.[11]

  • Analysis: Analyze the derivatized sample by GC-MS in Selected Ion Monitoring (SIM) mode.[11]

Protocol 2: QuEChERS Method for DEP in a Food Matrix

This is a general protocol based on the principles of the QuEChERS method.[13]

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add an appropriate internal standard.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., anhydrous MgSO₄ and PSA).

    • Shake for 30 seconds and centrifuge.

  • Final Extract Preparation: The resulting supernatant is the final extract. It can be analyzed directly by LC-MS/MS or GC-MS.

Protocol 3: Microwave-Assisted Derivatization of DEP for GC-MS Analysis

This protocol accelerates the derivatization step, making the process faster.[21][22]

  • Sample Preparation: Start with the cleaned-up sample extract containing DEP.

  • Reagent Addition: Add 250 μL of 3% 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetonitrile.

  • Microwave Irradiation: Place the sample in a microwave reactor and irradiate for 5 minutes at an intensity of 160 W.[21][23]

  • Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS.

Section 4: Data & Performance Comparison

Quantitative data from various methods helps in selecting the appropriate strategy for DEP analysis.

Table 1: Comparison of Sample Preparation Methods for DEP Metabolites in Urine
MethodRecoveryMatrix EffectKey AdvantageReference
Liquid-Liquid Extraction (LLE) HighLowEfficient for DAP analysis[12]
QuEChERS Lower than LLEHigher than LLEFast and simple[12]
Lyophilization Lower than LLEHigher than LLERemoves water from sample[12]
Table 2: Performance Metrics of a MISPE-GC-MS Method for DEP Metabolites[11]
ParameterDiethyl thiophosphate (DETP)Diethyl dithiophosphate (DEDTP)
Linearity Range 10 to 500 µg L⁻¹ (r>0.99)10 to 500 µg L⁻¹ (r>0.99)
Limit of Quantification (LOQ) 10 µg L⁻¹10 µg L⁻¹
Within-Day Precision (%RSD) <15%<15%
Between-Day Precision (%RSD) <15%<15%
Accuracy (Relative Error) < ±15%< ±15%

Section 5: Visual Guides

Diagrams of Workflows and Logical Relationships

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Sample (Urine, Blood, Food) Extraction Extraction (LLE, QuEChERS) Sample->Extraction Cleanup Cleanup (SPE, d-SPE) Extraction->Cleanup Deriv Derivatization (Optional, for GC-MS) Cleanup->Deriv Chrom Chromatography (LC or GC) Deriv->Chrom MS Mass Spectrometry (MS/MS) Chrom->MS Quant Quantification MS->Quant Result Final Result Quant->Result Comp Compensation Strategy (SIL-IS, Matrix-Matched Cal.) Comp->Quant

Caption: General workflow for the analysis of this compound (DEP).

Start Problem Encountered (e.g., Signal Suppression) CheckCleanup Is Sample Cleanup Sufficient? Start->CheckCleanup ImproveCleanup Action: Enhance Cleanup (SPE, QuEChERS, MISPE) CheckCleanup->ImproveCleanup No CheckChroma Is Chromatography Optimized? CheckCleanup->CheckChroma Yes ImproveCleanup->CheckChroma ImproveChroma Action: Modify LC Gradient or Change Column CheckChroma->ImproveChroma No CheckCompensation Is a Compensation Method Used? CheckChroma->CheckCompensation Yes ImproveChroma->CheckCompensation ImplementSIL Action: Use Stable Isotope Internal Standard (SIL-IS) CheckCompensation->ImplementSIL No End Problem Resolved CheckCompensation->End Yes ImplementSIL->End

Caption: Troubleshooting decision tree for matrix effects in DEP analysis.

cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup Sample 1. Homogenized Sample (10-15g) Acetonitrile 2. Add Acetonitrile & Internal Standard Sample->Acetonitrile Salts 3. Add Extraction Salts (MgSO4, NaCl) Acetonitrile->Salts Shake 4. Shake & Centrifuge Salts->Shake Aliquot 5. Take Aliquot of Acetonitrile Layer Shake->Aliquot dSPE 6. Add to d-SPE Tube (MgSO4, PSA) Aliquot->dSPE Shake2 7. Shake & Centrifuge dSPE->Shake2 Final Final Extract for LC/GC-MS Analysis Shake2->Final

Caption: Workflow of the QuEChERS sample preparation method.

Condition Step 1: Conditioning Rinse sorbent to activate functional groups. Load Step 2: Sample Loading Pass sample through sorbent. Analytes are retained. Condition->Load Wash Step 3: Washing Rinse with a weak solvent to remove interferences. Load->Wash Elute Step 4: Elution Elute analytes with a strong solvent. Wash->Elute

Caption: The four main steps of the Solid-Phase Extraction (SPE) process.

References

Resolving co-elution issues of diethyl phosphate with interfering compounds in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with diethyl phosphate (DEP) in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound (DEP) co-eluting with other compounds?

A1: Co-elution of DEP with interfering compounds is a frequent challenge, primarily stemming from two sources:

  • Matrix Effects: Biological samples, particularly urine, are complex matrices containing numerous endogenous compounds. These matrix components can co-elute with DEP, leading to ion suppression or enhancement in mass spectrometry, which affects accuracy and precision.[1][2][3][4] Urinary particles that can form after thawing frozen samples have been shown to particularly affect the measurement of dialkyl phosphates (DAPs).[1][2][3]

  • Co-eluting Analytes: In many analytical methods, DEP is analyzed simultaneously with other structurally similar dialkyl phosphate metabolites of organophosphate pesticides, such as dimethyl phosphate (DMP), diethyl thiophosphate (DETP), and others.[5][6] Due to their similar chemical properties, achieving baseline separation of all these compounds can be challenging.

Q2: My DEP peak is tailing. What are the likely causes and solutions?

A2: Peak tailing for polar and acidic compounds like DEP is a common issue. The primary causes include:

  • Secondary Interactions: Strong interactions between the acidic phosphate group of DEP and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[7][8]

  • Column Overload: Injecting too much sample can lead to peak tailing.[7][8]

  • Column Degradation: Deformation of the column packing bed or a blocked inlet frit can distort peak shape.[7][9]

Solutions:

  • Mobile Phase Modification: Adjusting the pH of the mobile phase can help suppress the ionization of DEP and reduce interactions with the stationary phase. Using a buffer with a pH at least 2 units away from the pKa of DEP is recommended. Increasing the buffer concentration can also improve peak shape.[7]

  • Column Choice: Consider using a column with a more inert stationary phase or one that is end-capped to minimize residual silanol interactions.[8]

  • Sample Dilution: If column overload is suspected, dilute the sample and re-inject.[7][8]

  • System Maintenance: Regularly inspect and replace column frits and guard columns. If a column void is suspected, the column may need to be replaced.[7][9]

Q3: I am observing split peaks for DEP. What could be the reason?

A3: Peak splitting for DEP can arise from several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting.[10][11]

  • Column Issues: A partially blocked column inlet frit or a void in the column packing can create multiple flow paths for the analyte, resulting in a split peak.[10][11]

  • Co-elution with a Close Eluting Compound: What appears to be a split peak may actually be the co-elution of DEP with another compound that has a very similar retention time.[10][11]

  • pH Effects: If the mobile phase pH is close to the pKa of DEP, both the ionized and non-ionized forms may be present, leading to peak splitting.

Solutions:

  • Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Maintenance: Check for and address any blockages in the system. Replacing the column frit or the entire column may be necessary.[11]

  • Method Optimization: Adjusting the mobile phase composition or temperature can help to resolve closely eluting compounds.[11]

Troubleshooting Guides

Guide 1: Resolving Co-elution of DEP with Other Dialkyl Phosphates (DAPs)

This guide provides a systematic approach to resolving co-elution issues when analyzing a mixture of DAPs.

Step 1: Method Assessment Review your current chromatographic method, including the column, mobile phase, and gradient profile. Compare your parameters to established methods for DAP analysis.

Step 2: Optimize Mobile Phase

  • pH Adjustment: The retention of DAPs is highly dependent on the pH of the mobile phase. A lower pH will protonate the acidic phosphate groups and can increase retention on reversed-phase columns. Experiment with small, incremental changes in pH to improve separation.

  • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation and resolve co-eluting peaks.

Step 3: Evaluate Stationary Phase

  • Column Chemistry: If mobile phase optimization is insufficient, consider changing the column chemistry. A C18 column is commonly used, but other phases like phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity for polar compounds like DAPs.

  • Particle Size and Column Dimensions: Using a column with smaller particles or a longer column can increase efficiency and improve resolution, though this may also increase backpressure and run time.

Step 4: Adjust Gradient Profile A shallower gradient can increase the separation between closely eluting peaks. Experiment with reducing the rate of change in the organic solvent concentration, especially around the elution time of DEP and the interfering compound.

Guide 2: Mitigating Matrix Effects in Urine Samples

Urine matrix can significantly impact the accuracy of DEP quantification. This guide outlines steps to minimize these effects.

Step 1: Sample Preparation

  • Liquid-Liquid Extraction (LLE): LLE is an effective technique to remove a significant portion of the urine matrix. Acidifying the urine and using a polar solvent mixture can extract DAPs while leaving many interfering compounds in the aqueous phase.[5]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. Various sorbents can be used, and the wash and elution steps can be optimized to selectively isolate DAPs from matrix components. Molecularly imprinted polymers (MIPs) have been used for selective extraction of DAPs.[12]

Step 2: Derivatization (for GC-MS) For GC-MS analysis, derivatization of the polar DAPs is necessary. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[5] This step not only improves chromatographic performance but can also help to reduce matrix effects by making the analytes more volatile and less prone to interactions with the GC system.

Step 3: Use of Internal Standards The use of a stable isotope-labeled internal standard for DEP (e.g., DEP-d10) is highly recommended. This is the most effective way to compensate for matrix-induced ion suppression or enhancement, as the internal standard will be affected in the same way as the native analyte.

Step 4: Chromatographic Separation Even with good sample preparation, some matrix components may remain. Optimizing the chromatographic method to separate DEP from the bulk of the co-eluting matrix is crucial. This can involve the strategies outlined in Guide 1.

Experimental Protocols

Protocol 1: GC-MS Analysis of DEP in Urine

This protocol is a representative example for the determination of DEP and other DAPs in urine using gas chromatography-mass spectrometry.

  • Sample Preparation (LLE and Derivatization):

    • To a 2 mL urine sample, add an internal standard solution (e.g., DEP-d10).

    • Acidify the sample with HCl.

    • Perform a liquid-liquid extraction with a suitable organic solvent mixture (e.g., diethyl ether/acetonitrile).

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile and a catalyst.

    • Heat the mixture to facilitate derivatization.

    • After cooling, perform a second extraction to clean up the derivatized sample.

    • Evaporate the final extract and reconstitute in a suitable solvent for GC-MS injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection mode is often used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the DAPs. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) or negative chemical ionization (NCI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance sensitivity and selectivity.

Protocol 2: LC-MS/MS Analysis of DEP in Urine

This protocol provides a general procedure for the analysis of DEP in urine using liquid chromatography-tandem mass spectrometry, which avoids the need for derivatization.

  • Sample Preparation (Dilute-and-Shoot or SPE):

    • Dilute-and-Shoot: For a simpler approach, centrifuge the urine sample to remove particulates, then dilute the supernatant with the initial mobile phase. Add an internal standard. This method is faster but may be more susceptible to matrix effects.

    • Solid-Phase Extraction (SPE): For cleaner samples, pass the urine through an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent). Condition the cartridge, load the sample, wash away interferences, and elute the DAPs. Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A reversed-phase C18 or a mixed-mode column is commonly used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or a buffer to control pH.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source, typically in negative ion mode. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Two MRM transitions are often monitored for each analyte for confirmation.

Data Presentation

Table 1: Comparison of GC-MS Method Parameters for DAP Analysis

ParameterMethod AMethod B
Sample Volume 5 mL Urine2 mL Urine
Extraction LLE (diethyl ether/acetonitrile)SPE (molecularly imprinted polymer)[12]
Derivatization PFBBrPFBBr
GC Column DB-1 (30m x 0.25mm x 0.25µm)HP-5MS (30m x 0.25mm x 0.25µm)
Detection Mode MS-SIMMS/MS-MRM
LOD for DEP 1 µg/L[7]0.1 µg/L[5]
Recovery for DEP >90%95-105%

Table 2: Comparison of LC-MS/MS Method Parameters for DAP Analysis

ParameterMethod CMethod D
Sample Volume 1 mL Urine0.5 mL Urine
Extraction LLEDilute-and-shoot
LC Column Inertsil ODS3 C18[10][13]Zorbax Eclipse Plus C18
Mobile Phase Water/Methanol with Formic AcidWater/Acetonitrile with Ammonium Acetate
Detection Mode ESI- MRMESI- MRM
LOQ for DEP 2 µg/L[10][13]0.0609 ng/mL[5]
Recovery for DEP 85-115%93-102%[5]

Visualizations

Metabolic_Pathway cluster_OP Organophosphate Pesticide (Parent Compound) cluster_metabolism Phase I Metabolism cluster_products Metabolites OP e.g., Parathion, Chlorpyrifos P450 Cytochrome P450 (Oxidative Desulfuration) OP->P450 Bioactivation Oxon Oxon Metabolite (more toxic) P450->Oxon PON1 Paraoxonase-1 (PON1) Carboxylesterase DEP This compound (DEP) (Urinary Biomarker) PON1->DEP Oxon->PON1 Hydrolysis

Caption: Metabolic pathway of organophosphate pesticides to this compound (DEP).

Troubleshooting_Workflow cluster_coelution Co-elution Resolution cluster_peakshape Peak Shape Correction Start Co-elution or Poor Peak Shape Observed for DEP Check_Peak_Shape Assess Peak Shape: Tailing, Splitting, or Broadening? Start->Check_Peak_Shape Change_Selectivity Modify Mobile Phase (pH, Organic Solvent) Check_Peak_Shape->Change_Selectivity Co-elution Check_Overload Check for Overload (Dilute and Re-inject) Check_Peak_Shape->Check_Overload Poor Shape Change_Column Change Stationary Phase (e.g., C18 to Phenyl) Change_Selectivity->Change_Column Not Resolved Optimize_Gradient Optimize Gradient Profile (Shallower Gradient) Change_Column->Optimize_Gradient Not Resolved Resolved Issue Resolved Optimize_Gradient->Resolved Resolved Check_System Inspect System (Frit, Guard Column, Connections) Check_Overload->Check_System No Overload Check_Overload->Resolved Overload Confirmed Sample_Prep Improve Sample Prep (LLE, SPE) to Reduce Matrix Check_System->Sample_Prep System OK Check_System->Resolved System Issue Fixed Sample_Prep->Resolved Resolved

Caption: Logical workflow for troubleshooting DEP co-elution and peak shape issues.

References

Improving signal-to-noise ratio in mass spectrometric detection of diethyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise (S/N) ratio for the mass spectrometric detection of diethyl phosphate (DEP).

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in achieving a good signal-to-noise ratio for this compound (DEP) detection by mass spectrometry?

Researchers often face challenges with DEP analysis due to its low molecular weight, high polarity, and potential for matrix effects. Key issues include:

  • Poor ionization efficiency: DEP can be difficult to ionize effectively, leading to a weak signal.

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of DEP, leading to inaccurate and irreproducible results.[1][2][3]

  • Low retention in reversed-phase liquid chromatography: The high polarity of DEP can result in poor retention on traditional C18 columns.

  • High background noise: Contaminants in the sample, solvents, or instrument can contribute to a high chemical background, obscuring the DEP signal.[4][5]

Q2: Which ionization technique is best for DEP analysis?

The optimal ionization technique depends on the chosen analytical platform (GC-MS or LC-MS) and whether derivatization is employed.

  • For GC-MS analysis (with derivatization):

    • Electron Ionization (EI): A classic "hard" ionization technique that can produce characteristic fragment ions for identification.[6][7]

    • Negative Ion Chemical Ionization (NICI): A "soft" ionization technique that often provides higher sensitivity for electrophilic compounds like derivatized DEP, resulting in a strong molecular ion and reduced fragmentation.[8]

  • For LC-MS analysis (without derivatization):

    • Electrospray Ionization (ESI): This is the most common technique for LC-MS. ESI is a soft ionization method suitable for polar and non-volatile compounds like DEP.[9][10] It can be operated in both positive and negative ion modes. The choice between positive and negative mode should be optimized for the specific analyte and mobile phase conditions.

Q3: Is derivatization necessary for DEP analysis?

Derivatization is often employed, particularly for GC-MS analysis, to improve the volatility and thermal stability of DEP.[11][12][13] Common derivatizing agents include pentafluorobenzyl bromide (PFBBr).[8][13] For LC-MS/MS, derivatization can also be used to enhance ionization efficiency and improve chromatographic retention.[9] For instance, cationic derivatization has been shown to significantly increase the signal intensity and signal-to-noise ratio.[9]

Q4: What are the most effective sample preparation techniques for DEP analysis?

The choice of sample preparation method is critical for removing interfering matrix components and concentrating the analyte.

  • Liquid-Liquid Extraction (LLE): A widely used technique that has demonstrated high recovery rates and effectiveness in reducing matrix effects for DEP and other dialkyl phosphates.[14]

  • Solid-Phase Extraction (SPE): Can provide cleaner extracts compared to LLE and allows for the processing of larger sample volumes.[15] Molecularly imprinted polymers (MIPs) can be used as selective sorbents in SPE for enhanced specificity.[16]

  • Lyophilization (Freeze-Drying): Can be used to concentrate non-volatile analytes like DEP from aqueous samples.[8][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometric analysis of DEP.

Issue 1: Low or No DEP Signal

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Ionization Optimize ion source parameters (e.g., spray voltage, gas flows, temperatures).[17] Experiment with different ionization modes (e.g., ESI positive vs. negative, APCI).[6][18] Consider derivatization to enhance ionization efficiency.[9]
Sample Degradation Prepare fresh samples and standards. Ensure proper storage conditions.
Poor Chromatographic Peak Shape Optimize the analytical column and mobile phase composition. For LC, consider HILIC for better retention of polar compounds.[19]
Instrument Contamination Clean the ion source, transfer optics, and mass analyzer according to the manufacturer's recommendations.
Incorrect Mass Spectrometer Settings Verify the mass spectrometer is set to monitor the correct m/z for DEP or its derivative. Perform a system suitability test with a known standard.
Issue 2: High Background Noise

Possible Causes and Solutions:

CauseRecommended Action
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh reagents.[4][20] Filter all mobile phases.
Leaks in the LC or MS System Check for leaks in fittings, tubing, and seals.[5][21] A leak can introduce air and other contaminants.
Matrix Effects from Sample Employ a more rigorous sample preparation method (e.g., SPE, LLE) to remove interfering components.[14][15] Dilute the sample if possible.
Carryover from Previous Injections Implement a thorough needle wash protocol. Inject solvent blanks between samples to assess for carryover.[22]
Issue 3: Poor Reproducibility and Inaccurate Quantification

Possible Causes and Solutions:

CauseRecommended Action
Matrix-Induced Ion Suppression or Enhancement Develop a matrix-matched calibration curve. Use an internal standard (preferably an isotopically labeled analog of DEP) to compensate for matrix effects.[1][3]
Inconsistent Sample Preparation Standardize the sample preparation protocol and ensure consistent execution. Validate the method for recovery and precision.[14]
Instrument Instability Allow the mass spectrometer to stabilize before analysis. Regularly perform system calibration and tuning.[17]
Variable Derivatization Efficiency Optimize derivatization reaction conditions (temperature, time, reagent concentration) and ensure consistency.[11][12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for DEP from Urine

This protocol is adapted from a method demonstrating high recovery rates for dialkyl phosphates.[14]

  • Sample Preparation:

    • To 200 µL of urine sample, add an appropriate internal standard.

    • Add 1 mL of ethyl acetate.

  • Extraction:

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Collection:

    • Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

Protocol 2: Derivatization of DEP with PFBBr for GC-MS Analysis

This protocol is based on established methods for the derivatization of dialkyl phosphates.[8][13]

  • Sample Preparation:

    • Start with the dried extract from a sample preparation procedure (e.g., LLE).

  • Derivatization Reaction:

    • Add 50 µL of a 10% solution of pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetonitrile).

    • Add a catalyst, such as triethylamine.

    • Heat the mixture at 70°C for 1 hour.

  • Work-up:

    • After cooling, evaporate the solvent.

    • Reconstitute the residue in a solvent suitable for GC-MS injection (e.g., hexane).

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods for DEP Analysis

MethodRecovery (%)Relative Standard Deviation (RSD, %)Reference
Liquid-Liquid Extraction (LLE)93 - 1020.62 - 5.46[14]
LyophilizationLower than LLEHigher than LLE[14]
QuEChERS25.86 - 45.21Not specified[14]

Table 2: Limits of Detection (LOD) for DEP with Different Methods

Analytical MethodDerivatizationLODReference
UFLC-MS/MSNone0.0201 ng/mL[14]
GC-MS/MSPFBBr0.1 µg/L[8]
LC-Orbitrap-ESI-MS/MSCAX-B0.02 - 0.2 ng/mL (for various OP acids)[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis Mass Spectrometric Analysis Sample Biological Sample (e.g., Urine) LLE Liquid-Liquid Extraction Sample->LLE High Recovery SPE Solid-Phase Extraction Sample->SPE Lyophilization Lyophilization Sample->Lyophilization Deriv Derivatization (e.g., with PFBBr) LLE->Deriv LCMS LC-MS/MS LLE->LCMS Direct Analysis SPE->Deriv SPE->LCMS Lyophilization->Deriv Lyophilization->LCMS GCMS GC-MS Deriv->GCMS Data Data Acquisition & Processing GCMS->Data LCMS->Data

Caption: Experimental workflow for DEP analysis.

troubleshooting_low_signal Start Low or No DEP Signal CheckIonization Check Ionization Source Parameters Start->CheckIonization CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckMS Verify MS Settings & Calibration Start->CheckMS OptimizeSource Optimize Spray Voltage, Gas Flow, Temperature CheckIonization->OptimizeSource ConsiderDeriv Consider Derivatization CheckIonization->ConsiderDeriv ImproveExtraction Improve Extraction Efficiency (e.g., LLE, SPE) CheckSamplePrep->ImproveExtraction CheckRecovery Check Analyte Recovery CheckSamplePrep->CheckRecovery ConfirmMass Confirm Correct m/z CheckMS->ConfirmMass TuneMS Tune & Calibrate Mass Spectrometer CheckMS->TuneMS

Caption: Troubleshooting logic for low DEP signal.

References

Optimization of injection parameters for diethyl phosphate analysis by gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of injection parameters in the gas chromatographic (GC) analysis of diethyl phosphate (DEP). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing with my this compound (DEP) analysis. What are the common causes and solutions?

A1: Peak tailing is a common issue in the analysis of polar and active compounds like DEP. It is often caused by unwanted interactions between the analyte and active sites within the GC system.

Troubleshooting Steps:

  • Inertness of the GC System: Ensure all components in the sample path (liner, column, etc.) are highly inert. Active silanol groups in non-deactivated liners or columns can strongly interact with the phosphate group of DEP.

    • Solution: Use a deactivated inlet liner, preferably with glass wool, to trap non-volatile matrix components and provide a more inert surface. Employ a high-quality, inert GC column.

  • Injector Temperature: An injector temperature that is too low can lead to incomplete or slow vaporization of DEP, causing band broadening and tailing. Conversely, a temperature that is too high can cause degradation.

    • Solution: Optimize the injector temperature. A good starting point for many organophosphorus compounds is 250°C. You may need to experiment with a range of temperatures (e.g., 220°C to 280°C) to find the optimal setting for your specific application.

  • Column Contamination: Accumulation of non-volatile matrix components or previous samples on the column can create active sites.

    • Solution: Bake out the column at its maximum recommended temperature for a short period. If tailing persists, trim the first few centimeters of the column from the injector end.

  • Derivatization: Due to its polarity, DEP often requires derivatization to improve its volatility and reduce interactions with active sites.

    • Solution: Consider derivatizing DEP with a reagent like pentafluorobenzyl bromide (PFBBr) to form a less polar and more volatile derivative.

Q2: My sensitivity for DEP is very low. How can I improve the signal-to-noise ratio?

A2: Low sensitivity can be attributed to several factors, from sample introduction to detector settings.

Troubleshooting Steps:

  • Injection Mode: For trace analysis, a splitless injection is generally preferred over a split injection as it transfers the entire sample volume onto the column.

    • Solution: If you are using a split injection, switch to splitless mode. Optimize the splitless time to ensure complete transfer of DEP to the column without introducing excessive solvent. A typical splitless time is between 30 and 60 seconds.

  • Injector Temperature: An injector temperature that is too low can result in poor sample vaporization and transfer to the column.

    • Solution: Increase the injector temperature in increments (e.g., 10°C) to find the optimal point for DEP vaporization without causing degradation.

  • Choice of Detector: The detector used plays a crucial role in sensitivity.

    • Solution: For high sensitivity and selectivity for phosphorus-containing compounds, a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is recommended. A Mass Spectrometer (MS) in selected ion monitoring (SIM) mode can also provide excellent sensitivity.

  • Column Bleed: High column bleed can increase baseline noise, thereby reducing the signal-to-noise ratio.

    • Solution: Use a low-bleed GC column. Ensure that the carrier gas is of high purity and that the system is free of leaks.

Q3: I am seeing poor reproducibility in my peak areas for DEP. What could be the cause?

A3: Poor reproducibility is often linked to the injection process.

Troubleshooting Steps:

  • Injection Volume and Technique: Inconsistent injection volumes will lead to variable peak areas.

    • Solution: Use an autosampler for precise and repeatable injections. If performing manual injections, ensure a consistent and rapid injection technique.

  • Septum Leak: A leaking septum can lead to a loss of sample during injection.

    • Solution: Regularly replace the injector septum.

  • Liner Contamination: A dirty or contaminated liner can lead to inconsistent sample transfer.

    • Solution: Clean or replace the inlet liner regularly.

  • Backflash: If the injection volume is too large for the liner volume and inlet conditions, the sample vapor can expand beyond the liner, leading to sample loss and poor reproducibility. This phenomenon is known as backflash.

    • Solution: Reduce the injection volume or use a liner with a larger internal volume. You can also adjust the inlet temperature and pressure to minimize the vapor volume of the solvent.

Data Presentation: Optimization of Injection Parameters

The following tables summarize the expected effects of varying key injection parameters on the GC analysis of this compound. The optimal values will depend on the specific instrument, column, and sample matrix.

Table 1: Effect of Injector Temperature on DEP Analysis

Injector Temperature (°C)Expected Effect on Peak ShapeExpected Effect on Peak Area/SensitivityPotential Issues
< 200Broad, tailing peaksLowIncomplete vaporization.
220 - 250Sharper, more symmetrical peaksIncreasingOptimal range for many organophosphates.
> 280Potential for peak fronting or degradationMay decrease due to degradationAnalyte degradation, leading to loss of signal and potential for interfering peaks.

Table 2: Effect of Split Ratio on DEP Analysis

Split RatioExpected Effect on Peak ShapeExpected Effect on Peak Area/SensitivityTypical Application
10:1 - 20:1Good, but potential for column overload with high concentrationsHighAnalysis of higher concentration samples.
50:1 - 100:1Excellent, sharp peaksModerateGeneral purpose analysis. A good starting point for method development.
> 200:1Excellent, very sharp peaksLowAnalysis of highly concentrated samples to avoid detector saturation.
SplitlessBroader peaks than split injection, requires optimization of focusing techniquesHighestTrace analysis.

Table 3: Effect of Injection Volume on DEP Analysis

Injection Volume (µL)Expected Effect on Peak ShapeExpected Effect on Peak Area/SensitivityPotential Issues
0.5 - 1.0Generally goodProportional to volumeStandard for many applications.
2.0 - 5.0Potential for peak broadening or splitting, especially in splitless modeIncreased, but may not be linearRisk of backflash, column overload.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound

This protocol describes a common method for the derivatization of DEP in an aqueous sample prior to GC analysis.

  • Sample Collection: Collect the aqueous sample containing DEP.

  • pH Adjustment: Adjust the pH of 1 mL of the sample to approximately 9.0 using a suitable buffer.

  • Derivatization: Add 100 µL of a 10% solution of pentafluorobenzyl bromide (PFBBr) in a suitable organic solvent (e.g., acetone).

  • Reaction: Vortex the mixture for 1 minute and then heat at 60°C for 1 hour to facilitate the derivatization reaction.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and vortex for 1 minute to extract the derivatized DEP.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Analysis: Carefully collect the upper organic layer for GC-MS analysis.

Protocol 2: Gas Chromatography Method for Derivatized DEP

This protocol provides a starting point for the GC analysis of derivatized DEP.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Injector: Split/splitless inlet.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Liner: Deactivated, single taper with glass wool.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Detector: Mass Spectrometer (e.g., Agilent 5977B MSD).

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the PFB derivative of DEP.

Visualizations

GC_Troubleshooting_Workflow cluster_symptom Symptom cluster_investigation Investigation Steps cluster_solution Potential Solutions Symptom Poor Chromatographic Performance (e.g., Peak Tailing, Low Sensitivity) Check_Injection 1. Review Injection Parameters - Temperature - Split Ratio - Injection Volume Symptom->Check_Injection Start Here Check_System 2. Inspect GC System - Liner - Septum - Column Symptom->Check_System Check_Sample 3. Evaluate Sample Prep - Derivatization Efficiency - Sample Cleanliness Symptom->Check_Sample Optimize_Params Optimize Injection Parameters Check_Injection->Optimize_Params Maintain_System Perform Maintenance - Replace Liner/Septum - Trim/Replace Column Check_System->Maintain_System Refine_Prep Refine Sample Prep - Optimize Reaction - Improve Cleanup Check_Sample->Refine_Prep

Caption: A logical workflow for troubleshooting common issues in GC analysis.

Derivatization_Workflow Start Aqueous Sample containing this compound pH_Adjust Adjust pH to ~9.0 Start->pH_Adjust Add_Reagent Add PFBBr Derivatizing Agent pH_Adjust->Add_Reagent React Heat at 60°C for 1 hour Add_Reagent->React Extract Extract with Hexane React->Extract Analyze Analyze Organic Layer by GC-MS Extract->Analyze

Validation & Comparative

A Comparative Guide to the Quantification of Diethyl Phosphate in Urine: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, in urine is crucial for toxicological and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most prominent analytical techniques employed for this purpose. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS for DEP quantification often depends on the desired sensitivity, sample throughput, and available instrumentation. The following table summarizes the key quantitative performance parameters for each technique based on published methods.

Performance MetricGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 µg/L[1]0.0201 ng/mL (or µg/L)[2][3][4] - 1 µg/L[5]
Limit of Quantification (LOQ) 10 µg/L[6][7]0.0609 ng/mL (or µg/L)[2][3][4] - 2 µg/L[8]
Linearity (r >) >0.99[6][7]>0.997[5]
Precision (%RSD) 4-14%[1]<9% (repeatability)[5], 0.62-5.46% (repeatability)[2][3]
Accuracy/Recovery (%) 85-99%[9]78-119%[5], 93-102%[2][3]

Note: Direct comparison of LOD/LOQ values should be done with caution due to variations in experimental conditions and definitions across different studies.

Methodology and Experimental Protocols

The fundamental difference between the two techniques lies in the sample preparation and analysis workflow. GC-MS requires a derivatization step to make the polar DEP amenable to gas chromatography, whereas LC-MS/MS can often analyze the compound directly or with simpler sample preparation.

Experimental Workflow Comparison

The following diagram illustrates the typical experimental workflows for the quantification of DEP in urine using both GC-MS and LC-MS/MS.

Workflow cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow gc_urine Urine Sample gc_extraction Liquid-Liquid or Solid-Phase Extraction gc_urine->gc_extraction gc_derivatization Derivatization (e.g., with PFBBr) gc_extraction->gc_derivatization gc_cleanup Clean-up gc_derivatization->gc_cleanup gc_analysis GC-MS Analysis gc_cleanup->gc_analysis lc_urine Urine Sample lc_extraction Direct Injection or Liquid-Liquid Extraction lc_urine->lc_extraction lc_analysis LC-MS/MS Analysis lc_extraction->lc_analysis

Caption: Comparative experimental workflows for DEP analysis.

Detailed Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods requiring derivatization with pentafluorobenzyl bromide (PFBBr).[1][6]

  • Sample Preparation and Extraction:

    • To a 1.0 mL urine sample, add an internal standard.

    • Adjust the pH of the sample to 3.0.[6][7]

    • Perform liquid-liquid extraction (LLE) with a suitable organic solvent like diethyl ether/acetonitrile.[10] Alternatively, solid-phase extraction (SPE) can be used.[6]

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add a solution of 3% 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetonitrile.[6][7]

    • The reaction can be carried out at room temperature for 1 hour or assisted by microwave for 5 minutes at 160 W to expedite the process.[6][11][12]

    • After derivatization, perform a clean-up step, which may involve another LLE with hexane.[10]

  • GC-MS Analysis:

    • Column: A non-polar or semi-polar capillary column, such as an RTx®-5MS, is typically used.[11][12]

    • Injection: Inject the final extract into the GC-MS system.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[6][7]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on methods utilizing liquid-liquid extraction or direct injection.[2][3][5][8]

  • Sample Preparation:

    • Direct Injection: For rapid screening, a small volume of urine (e.g., 10 µL) can be directly injected into the LC-MS/MS system after the addition of a reagent like tetrabutylammonium acetate.[5]

    • Liquid-Liquid Extraction (LLE):

      • To 200 µL of urine, add an internal standard and 800 µL of cold ethyl acetate.[3]

      • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[3]

      • Transfer the supernatant and dry it under nitrogen.[3]

      • Reconstitute the residue in a solvent compatible with the mobile phase, such as acetonitrile.[3]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: An Inertsil ODS3 C18 column or a similar reversed-phase column is commonly used for separation.[8]

    • Mass Spectrometric Detection: Detection is performed in the negative ion, multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[8] Typically, two ion transitions are monitored for each compound to ensure accurate identification and quantification.[8]

Key Performance Characteristics at a Glance

The following diagram summarizes the key trade-offs between GC-MS and LC-MS/MS for DEP quantification.

Comparison GC-MS GC-MS Sample_Prep Sample Preparation GC-MS->Sample_Prep More Complex (Derivatization) Sensitivity Sensitivity GC-MS->Sensitivity Potentially Higher Throughput Throughput GC-MS->Throughput Lower LC-MS/MS LC-MS/MS LC-MS/MS->Sample_Prep Simpler (Direct Injection Possible) LC-MS/MS->Sensitivity Generally High LC-MS/MS->Throughput Higher

Caption: Key performance trade-offs between GC-MS and LC-MS/MS.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound in urine.

  • GC-MS can offer excellent sensitivity, but the mandatory, often time-consuming, derivatization step can be a significant drawback, limiting sample throughput.[13][14]

  • LC-MS/MS provides a more streamlined workflow, with the possibility of direct sample injection or simple liquid-liquid extraction, leading to higher throughput.[2][3][5] Modern LC-MS/MS instruments offer comparable or even superior sensitivity to GC-MS for this application.

For laboratories requiring high-throughput analysis of a large number of samples, LC-MS/MS is generally the preferred method due to its simpler sample preparation and faster analysis times. GC-MS remains a viable and robust alternative, particularly when the highest sensitivity is required and sample throughput is not the primary concern. The choice of method should be guided by the specific requirements of the study, including the number of samples, required detection limits, and available resources.

References

A comparative study of the reactivity of diethyl phosphate and triethyl phosphate in phosphorylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry and drug development, phosphorylation is a critical transformation for introducing phosphate moieties into organic molecules, thereby modulating their biological activity, solubility, and other physicochemical properties. Among the various phosphorylating agents, diethyl phosphate and triethyl phosphate are commonly employed reagents. This guide provides an objective comparison of their reactivity in phosphorylation reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the appropriate reagent for their specific needs.

At a Glance: this compound vs. Triethyl Phosphate

FeatureThis compound (and its precursors)Triethyl Phosphate
Primary Forms Used Diethyl phosphite, Diethyl chlorophosphateTriethyl phosphate
Reactivity Generally requires activation (e.g., oxidation) or is used in a more reactive form (chlorophosphate).Less reactive; typically requires activation with a strong dehydrating agent like phosphorus pentoxide (P₂O₅).
Typical Substrates Alcohols, phenols, amines.[1][2][3][4]Primarily phenols and alcohols.[5][6]
Common Activating Agents Bromine, Carbon tetrachloride, Lewis acids.[1][2][7][8]Phosphorus pentoxide (P₂O₅).[5][6]
Reaction Conditions Often milder conditions, can proceed at room temperature.[4]Generally requires higher temperatures (e.g., 120°C).[5][6]
Byproducts Varies with the method; can include triethylamine hydrobromide, chloroform.Water is consumed if P₂O₅ is used to form the active species.
Key Advantages Versatility in activation methods; diethyl chlorophosphate is highly reactive.[8][9]The reagent is stable and less hazardous than chlorophosphates.
Key Disadvantages Diethyl chlorophosphate is highly toxic and corrosive.[9][10][11] Diethyl phosphite requires an oxidative co-reagent.Requires harsh activating conditions and high temperatures, which may not be suitable for sensitive substrates.

Reaction Mechanisms and Reactivity

The reactivity of this compound and triethyl phosphate in phosphorylation reactions is fundamentally different and is dictated by the chemical nature of the phosphorus center.

This compound is often used in the form of its tautomer, diethyl phosphite (DEP), or as the more reactive diethyl chlorophosphate .

  • Diethyl Phosphite (DEP): As a P(III) species, diethyl phosphite is not a direct phosphorylating agent for alcohols. It requires an in-situ oxidation to a P(V) species. A common method involves the use of bromine and a base like triethylamine. The proposed mechanism proceeds through the formation of a reactive phosphonium salt intermediate.[1][2] Alternatively, Lewis acid catalysis can be employed to facilitate the reaction between alcohols and diethyl phosphite.[7]

  • Diethyl Chlorophosphate: This P(V) reagent is a highly electrophilic and reactive phosphorylating agent.[8][9] The chlorine atom is a good leaving group, and the reaction proceeds via a nucleophilic attack by the alcohol on the phosphorus atom. This method is direct and does not require an external oxidizing agent.

Triethyl Phosphate (TEP) is a stable P(V) compound and is generally unreactive on its own. It requires activation to become an effective phosphorylating agent. The most common method involves heating with phosphorus pentoxide (P₂O₅) .[5][6] 31P NMR studies have shown that the reaction between triethyl phosphate and P₂O₅ generates tetraethyl pyrophosphate (TEPP) in situ.[5] TEPP is a much more reactive phosphorylating agent than triethyl phosphate itself.

The following diagram illustrates the different activation and reaction pathways for the phosphorylation of an alcohol (R-OH) using this compound precursors and activated triethyl phosphate.

G Comparative Phosphorylation Pathways cluster_0 This compound Pathways cluster_1 Triethyl Phosphate Pathway Diethyl_Phosphite Diethyl Phosphite Reactive_Intermediate_DEP Reactive P(V) Intermediate Diethyl_Phosphite->Reactive_Intermediate_DEP Oxidation (e.g., Br2/Et3N) Diethyl_Chlorophosphate Diethyl Chlorophosphate Product_DEP R-O-P(O)(OEt)2 Final_Product Phosphorylated Product Alcohol_DEP R-OH Reactive_Intermediate_DEPAlcohol_DEP Reactive_Intermediate_DEPAlcohol_DEP Reactive_Intermediate_DEPAlcohol_DEP->Product_DEP Diethyl_ChlorophosphateAlcohol_DEP Diethyl_ChlorophosphateAlcohol_DEP Diethyl_ChlorophosphateAlcohol_DEP->Product_DEP Direct Phosphorylation Triethyl_Phosphate Triethyl Phosphate TEPP Tetraethyl Pyrophosphate (TEPP) Triethyl_Phosphate->TEPP Activation (P2O5, 120°C) Product_TEP R-O-P(O)(OEt)2 Alcohol_TEP R-OH TEPPAlcohol_TEP TEPPAlcohol_TEP TEPPAlcohol_TEP->Product_TEP

Comparative Phosphorylation Pathways

Quantitative Data on Phosphorylation Reactions

The following table summarizes the reaction conditions and yields for the phosphorylation of various alcohols and phenols using this compound precursors and triethyl phosphate. It is important to note that the data is collated from different studies, and direct comparison of yields should be made with caution due to the varying reaction conditions.

SubstratePhosphorylating AgentActivator/Co-reagentSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolTriethyl phosphateP₂O₅Neat1202470[5][6]
p-CresolTriethyl phosphateP₂O₅Neat1202478[5][6]
m-NitrophenolTriethyl phosphateP₂O₅Neat1204846[5][6]
EthanolDibenzyl phosphite*Br₂, Et₃NBenzene0-98**[1][2]
Benzyl AlcoholDiethyl phosphiteBr₂, Et₃NBenzene0-98***[1][2]
DiphenylmethanolDiethyl phosphiteAl(OTf)₃, Tf₂ODCE401494[7]
AminophosphonateDiethyl chlorophosphateEt₃NToluene262486-94[4]

*Dibenzyl phosphite is used as an analogue of diethyl phosphite in this study, followed by hydrogenolysis to yield the free phosphate. **Yield of the corresponding dibenzyl phosphate ester before hydrogenolysis. ***This reaction resulted in the oxidation of diethyl phosphite to diethyl hydrogen phosphate, not the phosphorylation of benzyl alcohol.[1][2]

Experimental Protocols

Phosphorylation of Phenols using Triethyl Phosphate and Phosphorus Pentoxide[5][6]
  • Reagents and Setup: To a mixture of triethyl phosphate (4 g) and phosphorus pentoxide (1 g) in a round-bottom flask equipped with a magnetic stirrer and a condenser, add the phenol (5 mmol).

  • Reaction: Heat the reaction mixture to 120°C and stir for the time required to complete the reaction (typically 24-48 hours, monitored by TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Washing and Drying: Wash the combined organic layers with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/n-hexane, e.g., 2:8) to afford the pure phosphate ester.

Phosphorylation of Alcohols using Diethyl Phosphite and Bromine[1][2]
  • Reagents and Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent), diethyl phosphite (1 equivalent), and triethylamine (1 equivalent) in anhydrous benzene.

  • Reaction: Cool the mixture in an ice bath. Add a solution of bromine (1 equivalent) in benzene dropwise with stirring. A precipitate of triethylamine hydrobromide will form.

  • Workup: After the addition is complete, allow the reaction to stir for an additional hour at room temperature.

  • Filtration: Filter the reaction mixture to remove the triethylamine hydrobromide precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by distillation or chromatography.

Phosphorylation using Diethyl Chlorophosphate[4]
  • Reagents and Setup: Dissolve the substrate containing a hydroxyl group (e.g., an α-amino-α-aryl-methylphosphonate, 1 equivalent) and triethylamine (1 equivalent) in an anhydrous solvent such as toluene in a flask under an inert atmosphere.

  • Reaction: Add diethyl chlorophosphate (1 equivalent) dropwise to the stirred solution at room temperature (26°C).

  • Monitoring: Stir the reaction mixture for 24 hours or until the reaction is complete as monitored by TLC or NMR.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Purification: Evaporate the solvent from the filtrate under vacuum. Purify the crude product by flash column chromatography on silica gel to obtain the phosphorylated product.

Monitoring Phosphorylation Reactions by 31P NMR Spectroscopy

31P NMR spectroscopy is a powerful tool for monitoring the progress of phosphorylation reactions in real-time.[12][13] It allows for the direct observation of the phosphorus-containing starting materials, intermediates, and products, each of which has a characteristic chemical shift.

  • Diethyl Phosphite: Typically shows a signal in the 31P NMR spectrum around +7 to +8 ppm, often as a doublet due to coupling with the P-H proton.

  • Triethyl Phosphate: Exhibits a singlet around -1 ppm.

  • Tetraethyl Pyrophosphate (TEPP): The in situ generated active species from triethyl phosphate and P₂O₅, appears at approximately -22.3 ppm.[5]

  • Phosphorylated Product (Trialkyl Phosphate): The chemical shift of the desired product will depend on its structure but is typically in the range of 0 to -5 ppm.

By acquiring 31P NMR spectra at different time points, one can quantify the consumption of the starting material and the formation of the product, thus determining the reaction kinetics and endpoint.[13]

Conclusion

The choice between this compound (or its derivatives) and triethyl phosphate for phosphorylation reactions depends on the specific requirements of the synthesis, particularly the nature of the substrate and the desired reaction conditions.

  • Diethyl chlorophosphate is a highly reactive agent suitable for the direct phosphorylation of a wide range of nucleophiles under mild conditions, though its toxicity and corrosiveness are significant drawbacks.

  • Diethyl phosphite offers a milder alternative but requires an activation step, typically oxidation, to achieve phosphorylation.

  • Triethyl phosphate is a stable and less hazardous reagent but necessitates harsh activation with phosphorus pentoxide at elevated temperatures, limiting its use to more robust substrates.

For sensitive or complex molecules, the milder conditions offered by methods involving diethyl phosphite or the direct reactivity of diethyl chlorophosphate may be preferable. For large-scale industrial processes where cost and reagent stability are paramount, the triethyl phosphate/P₂O₅ system can be an effective option for suitable substrates. Researchers should carefully consider these factors, along with the comparative data and protocols presented in this guide, to make an informed decision for their phosphorylation needs.

References

Navigating the Extraction of Diethyl Phosphate: A Comparative Guide to Solid-Phase Extraction Sorbents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient isolation of diethyl phosphate (DEP), a key metabolite of organophosphate esters, is crucial for accurate analysis. This guide provides a comprehensive comparison of various solid-phase extraction (SPE) sorbents, offering a data-driven approach to selecting the most effective material for your analytical needs.

The choice of sorbent is a critical factor in the success of solid-phase extraction, directly impacting recovery rates, purity of the extract, and ultimately, the reliability of quantitative analysis. This guide evaluates the performance of commonly used sorbents—reversed-phase (C18), polymeric (Oasis HLB), and mixed-mode ion exchange—for the extraction of this compound from various matrices.

Performance Comparison of SPE Sorbents for this compound Extraction

The following table summarizes the performance of different sorbents for the solid-phase extraction of this compound based on available experimental data. It is important to note that direct comparative studies for DEP are limited, and some data is inferred from studies on similar dialkyl phosphates.

Sorbent TypeMatrixRecovery Rate (%)Key AdvantagesConsiderations
Mixed-Mode (Reversed-Phase & Anion Exchange) Water70 - 105[1]High selectivity for polar, acidic analytes like DEP.[2]Protocol may require careful pH control for optimal retention and elution.
Polymeric (e.g., Oasis HLB) Urine, PlasmaHigh (General)[3][4][5]Broad-spectrum affinity for a wide range of compounds, simplified protocols possible.[3][4]Specific recovery data for DEP is not extensively reported, requiring method optimization.
Reversed-Phase (C18) Urine92 - 103[6]Well-established for retaining non-polar to moderately polar compounds.May have lower retention for highly polar analytes like DEP without proper sample pre-treatment.
Molecularly Imprinted Polymer (MIP) UrineHigh (for DETP/DEDTP)[6][7]High specificity for the target analyte or structurally similar compounds.Custom synthesis is often required; may not be readily available for DEP.

Experimental Workflows and Methodologies

Understanding the underlying experimental protocols is essential for replicating and adapting these methods. Below are generalized workflows for each sorbent type, based on established principles of solid-phase extraction.

General Solid-Phase Extraction Workflow

The fundamental steps of solid-phase extraction are illustrated in the workflow diagram below. The specific solvents and conditions will vary depending on the chosen sorbent and the sample matrix.

SPE_Workflow cluster_0 Solid-Phase Extraction Process Condition 1. Sorbent Conditioning Equilibrate 2. Sorbent Equilibration Condition->Equilibrate Prepare sorbent for sample matrix Load 3. Sample Loading Equilibrate->Load Introduce sample Wash 4. Washing Load->Wash Remove interferences Elute 5. Elution Wash->Elute Isolate analyte Collect 6. Analyte Collection Elute->Collect Final Extract

Caption: General workflow for solid-phase extraction.

Detailed Experimental Protocols

Mixed-Mode Solid-Phase Extraction (Reversed-Phase & Anion Exchange)

This method leverages both hydrophobic and ionic interactions to achieve high selectivity for analytes like this compound.

  • Sorbent Conditioning: Condition the mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sorbent Equilibration: Equilibrate the cartridge with 3 mL of a buffer solution at a pH that ensures DEP is ionized (e.g., a slightly basic buffer).

  • Sample Loading: Acidify the aqueous sample to a pH below the pKa of DEP (approximately 1-2) to ensure it is in its neutral form for retention by the reversed-phase mechanism. Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1: Pass 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Wash 2: Pass 3 mL of a non-polar organic solvent (e.g., hexane) to remove non-polar interferences.

  • Elution: Elute the retained this compound with 3 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the anionic exchange sites and disrupts the ionic interaction, while the methanol disrupts the reversed-phase interaction.

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Polymeric Reversed-Phase Extraction (e.g., Oasis HLB)

Oasis HLB is a hydrophilic-lipophilic balanced polymer that can retain a wide range of compounds and is known for its simplified protocols.[3][4]

  • Sample Pre-treatment: Dilute the sample (e.g., urine, plasma) with an equal volume of 4% phosphoric acid in water.[5]

  • Sample Loading: Directly load the pre-treated sample onto the Oasis HLB cartridge. Due to the water-wettable nature of the sorbent, conditioning and equilibration steps can often be omitted.[3][4]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile.

  • Post-Elution: The eluate may be directly injected for analysis or subjected to further concentration steps if necessary.

Reversed-Phase Extraction (C18)

C18 is a traditional reversed-phase sorbent that relies on hydrophobic interactions.

  • Sorbent Conditioning: Condition the C18 cartridge with 3 mL of methanol.

  • Sorbent Equilibration: Equilibrate the cartridge with 3 mL of deionized water. It is crucial to not let the sorbent run dry after this step.

  • Sample Loading: Acidify the aqueous sample to a pH below the pKa of DEP. Load the sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water or a weak aqueous buffer to remove polar impurities.

  • Elution: Elute the this compound with 2-3 mL of methanol or acetonitrile.

  • Post-Elution: The collected eluate can then be concentrated and analyzed.

Logical Selection of Sorbent

The choice of the optimal sorbent depends on the specific requirements of the analysis, including the sample matrix, desired recovery, and the need for selectivity.

Sorbent_Selection cluster_1 Sorbent Selection Guide for this compound Matrix Complex Matrix? HighSelectivity High Selectivity Needed? Matrix->HighSelectivity Yes WideRange Broad Analyte Range? Matrix->WideRange No MixedMode Mixed-Mode SPE HighSelectivity->MixedMode Yes MIP MIP HighSelectivity->MIP Highest Specificity HLB Oasis HLB WideRange->HLB Yes C18 C18 WideRange->C18 No

Caption: Decision tree for selecting an appropriate SPE sorbent.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Diethyl Phosphate (DEP) Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reproducibility of analytical data are paramount. This is especially critical in biomonitoring studies and clinical trials where precise measurement of metabolites like diethyl phosphate (DEP), a common biomarker for organophosphate pesticide exposure, is essential. This guide provides a comprehensive comparison of analytical methodologies for DEP quantification, supported by experimental data from various laboratories to aid in the selection and validation of analytical techniques.

The cross-validation of analytical methods between different laboratories is a fundamental practice to ensure data consistency and reliability across studies. This process helps to identify and mitigate potential biases arising from differences in instrumentation, reagents, and procedural nuances. This guide will delve into the common analytical techniques, present comparative data, and provide standardized experimental protocols.

Comparative Analysis of Analytical Methods for DEP Quantification

Several analytical techniques are employed for the measurement of DEP in biological matrices, primarily urine. The most common methods include Gas Chromatography (GC) coupled with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS), and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

A comparative summary of the performance of these methods across different studies is presented below.

Analytical MethodSample PreparationLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-FPDLiquid-Liquid Extraction (LLE), Derivatization0.10 - 2.50.25 - 2.594 - 119< 20[1][2]
GC-MSLLE, Derivatization0.10 - 2.50.25 - 2.592 - 103< 20[1][2][3]
UFLC-MS/MSLLE0.02010.060993 - 1020.62 - 5.46 (Repeatability), 0.80 - 11.33 (Reproducibility)[4][5][6]

Experimental Protocols: A Step-by-Step Approach

Detailed and standardized experimental protocols are crucial for minimizing inter-laboratory variability. Below are representative protocols for the analytical methods discussed.

Gas Chromatography-Based Methods (GC-FPD and GC-MS)

These methods typically involve a derivatization step to improve the volatility and thermal stability of DEP.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • Extraction: To 1 mL of urine, add an internal standard and an appropriate buffer to adjust the pH. The sample is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) by vigorous mixing. The organic layer is separated by centrifugation.[1]

  • Derivatization: The extracted DEP is derivatized using an agent like pentafluorobenzyl bromide (PFBBr) to form a more volatile ester. This reaction is typically carried out at an elevated temperature for a specific duration.[1][7]

  • Clean-up: The derivatized sample is then subjected to a clean-up step, often using solid-phase extraction (SPE), to remove interfering matrix components.

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for GC analysis.

2. Instrumental Analysis:

  • Gas Chromatograph (GC): A capillary column suitable for organophosphate analysis is used. The oven temperature is programmed to achieve optimal separation of DEP from other components.

  • Detector:

    • Flame Photometric Detector (FPD): This detector is selective for phosphorus-containing compounds, providing good sensitivity for DEP.[1][2]

    • Mass Spectrometer (MS): Provides high selectivity and structural information, allowing for confident identification and quantification of DEP. Isotope dilution with a labeled internal standard is often used for accurate quantification.[1][2]

Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This method offers high sensitivity and specificity and generally requires less sample preparation than GC-based methods.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a small volume of urine (e.g., 200 µL), an internal standard is added.[4]

  • The sample is then extracted with a water-immiscible organic solvent (e.g., ethyl acetate).[4]

  • The mixture is vortexed and centrifuged to separate the layers.

  • The organic layer is transferred, evaporated, and the residue is reconstituted in a solvent compatible with the mobile phase.

2. Instrumental Analysis:

  • UFLC System: A reversed-phase C18 column is typically used for separation. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.

  • Tandem Mass Spectrometer (MS/MS): The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DEP and its internal standard are monitored for quantification.

Inter-Laboratory Cross-Validation Workflow

A well-structured cross-validation study is essential to ensure that different laboratories can produce comparable results. The following workflow outlines the key steps involved.

Inter-Laboratory Cross-Validation Workflow for DEP Measurement cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_analysis 3. Data Analysis Phase cluster_reporting 4. Reporting Phase A Define Study Objectives B Select Participating Laboratories A->B C Establish Standardized Protocol B->C D Prepare and Distribute QC Samples C->D E Sample Analysis by Each Laboratory D->E F Data Reporting in a Standardized Format E->F G Statistical Analysis of Results (e.g., Z-scores, %RSD) F->G H Identify and Investigate Discrepancies G->H I Assess Inter-Laboratory Agreement H->I J Generate Final Report I->J K Recommendations for Method Harmonization J->K

Caption: A flowchart illustrating the key phases and steps in an inter-laboratory cross-validation study.

Key Considerations for Method Selection and Validation

  • Sensitivity Requirements: The choice of analytical method will depend on the expected concentration range of DEP in the samples. UFLC-MS/MS generally offers the lowest limits of detection.[4][5][6]

  • Matrix Effects: Biological samples like urine can contain interfering substances. It is crucial to evaluate and minimize matrix effects during method development and validation.

  • Throughput Needs: For large-scale studies, methods with simpler sample preparation and faster analysis times, such as UFLC-MS/MS, may be preferable.

  • Cost and Availability of Instrumentation: GC-FPD is a more cost-effective option, while GC-MS and UFLC-MS/MS provide higher specificity at a greater cost.

  • Statistical Analysis of Inter-Laboratory Data: In round-robin or cross-validation studies, statistical tools are employed to assess the performance of each laboratory and the overall agreement. Z-scores are often calculated to evaluate individual laboratory performance against the consensus value. The percentage relative standard deviation (%RSD) across laboratories for a given quality control sample provides a measure of the overall precision of the method.[8][9]

Logical Relationship of Analytical Method Components

The successful analysis of DEP relies on a series of interconnected steps, each contributing to the final data quality.

Logical Flow of DEP Analytical Methods Sample Biological Sample (Urine) Extraction Sample Extraction (LLE, SPE) Sample->Extraction Derivatization Derivatization (for GC methods) Extraction->Derivatization Optional Separation Chromatographic Separation (GC or LC) Extraction->Separation Derivatization->Separation Detection Detection (FPD, MS, MS/MS) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

References

Diethyl Phosphate vs. Other Organophosphate Metabolites: A Comparative Guide for Biomarker Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate biomarkers is a critical step in assessing human exposure to organophosphate (OP) pesticides. Among the most common biomarkers are the dialkyl phosphate (DAP) metabolites, which are breakdown products of OPs excreted in urine. This guide provides an objective comparison of diethyl phosphate (DEP) and other key OP metabolites, supported by experimental data, to aid researchers in making informed decisions for their biomonitoring studies.

Performance Comparison of Organophosphate Metabolites

Urinary DAPs are considered non-specific biomarkers because they are common to many OP pesticides. The six most frequently measured DAPs are dimethyl phosphate (DMP), dimethyl thiophosphate (DMTP), dimethyl dithiophosphate (DMDTP), this compound (DEP), diethyl thiophosphate (DETP), and diethyl dithiophosphate (DEDTP).[1][2] The choice of which metabolite(s) to measure depends on the specific research question, the suspected exposure sources, and the analytical capabilities available.

While DEP is a significant metabolite indicating exposure to diethyl-containing OPs, a comprehensive assessment often involves measuring a panel of DAPs to capture a broader range of potential exposures.[3] However, it is crucial to acknowledge the limitations of using DAPs as biomarkers. A significant challenge is their lack of specificity to the parent OP compound, making it difficult to identify the exact source of exposure.[4][5] Furthermore, pre-formed DAPs can be present in food and the environment, which may lead to an overestimation of the internally metabolized dose.[4][5] There is also notable intra- and inter-day variability in the excretion of these metabolites.[4][5]

A critical consideration in clinical toxicology is the correlation between biomarker levels and a biological effect. To date, a definitive dose-response relationship between urinary DAP concentrations and the inhibition of cholinesterase, the primary mechanism of OP toxicity, has not been firmly established.[4][5]

Quantitative Performance of Analytical Methods

The accurate quantification of OP metabolites is paramount for reliable exposure assessment. Various analytical methods have been developed and validated for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC) coupled with different detectors being the most common.[1][2][6][7] The performance of these methods can vary depending on the specific metabolite, the sample preparation technique, and the instrumentation used.

Below is a summary of performance data from a validated Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the detection of six common DAP metabolites in human urine.[1][2]

MetaboliteAbbreviationLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Repeatability (RSD %)Reproducibility (RSD %)
This compoundDEP0.02010.060993 - 1020.62 - 5.460.80 - 11.33
Diethyl thiophosphateDETP0.03230.097993 - 1020.62 - 5.460.80 - 11.33
Diethyl dithiophosphateDEDTP0.06970.211293 - 1020.62 - 5.460.80 - 11.33
Dimethyl phosphateDMP0.02070.062793 - 1020.62 - 5.460.80 - 11.33
Dimethyl thiophosphateDMTP0.04880.147993 - 1020.62 - 5.460.80 - 11.33
Dimethyl dithiophosphateDMDTP0.04060.123093 - 1020.62 - 5.460.80 - 11.33

Data sourced from a study utilizing UFLC-MS/MS with liquid-liquid extraction.[1][2]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a simplified representation of a common LLE method for extracting DAP metabolites from urine.[1]

Materials:

  • Urine sample (200 µL)

  • Ethyl acetate

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of urine into a centrifuge tube.

  • Add a specified volume of ethyl acetate.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (containing the metabolites) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for analysis.

Analytical Method: UFLC-MS/MS

This is a generalized overview of the key steps in a UFLC-MS/MS analysis for DAP metabolites.[1][2]

Instrumentation:

  • Ultra-Fast Liquid Chromatograph (UFLC)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of two or more solvents, typically water with an additive (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Optimized for the column dimensions and separation.

  • Injection Volume: Typically a few microliters of the reconstituted extract.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative or positive electrospray ionization (ESI), depending on the analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each metabolite.

  • Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows are optimized for maximum signal intensity.

Visualizing Key Processes

To better understand the context of OP metabolite analysis, the following diagrams illustrate the metabolic pathways and a typical experimental workflow.

OP_Metabolism cluster_parent Parent Organophosphate cluster_pathways Metabolic Pathways cluster_products Metabolic Products OP Organophosphate Pesticide (e.g., Chlorpyrifos, Malathion) Bioactivation Bioactivation (CYP450) OP->Bioactivation Detoxification Detoxification (Esterases, PON1) OP->Detoxification Oxon Oxon Intermediate (More Toxic) Bioactivation->Oxon DAPs Dialkyl Phosphates (DAPs) (e.g., DEP, DMP) Excreted in Urine Detoxification->DAPs Oxon->Detoxification Experimental_Workflow Sample Urine Sample Collection Preparation Sample Preparation (e.g., Liquid-Liquid Extraction) Sample->Preparation Extraction of Metabolites Analysis UFLC-MS/MS Analysis Preparation->Analysis Injection of Extract Data Data Acquisition and Processing Analysis->Data Detection and Quantification Interpretation Interpretation of Results Data->Interpretation Biomarker Level Assessment

References

Comparative analysis of the endocrine-disrupting potential of diethyl phosphate and its parent pesticides

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the endocrine-disrupting capabilities of the common organophosphate metabolite, diethyl phosphate, in comparison to its precursor pesticides.

The widespread use of organophosphate (OP) pesticides in agriculture has led to ubiquitous environmental contamination and human exposure. These compounds are metabolized in the body to various dialkyl phosphates (DAPs), with this compound (DEP) being a prominent metabolite and a common biomarker of exposure.[1][2] While the endocrine-disrupting properties of some parent OP pesticides are established, the potential for DEP itself to act as an endocrine disruptor is an area of growing concern. Epidemiological studies have suggested a link between DAP levels and hormonal disturbances, particularly affecting thyroid and sex hormones, though direct causal relationships are still under investigation.[1] This guide provides a comparative analysis of the endocrine-disrupting potential of DEP and its parent pesticides, supported by experimental data, to aid researchers in this field.

Quantitative Comparison of Endocrine-Disrupting Effects

The following tables summarize the available quantitative data from in vitro and in vivo studies on the endocrine-disrupting effects of DEP and a selection of its parent organophosphate pesticides. It is important to note that direct comparative studies across a wide range of parent pesticides and DEP are limited. The data presented here are compiled from various studies and should be interpreted with consideration of the different experimental conditions.

Table 1: In Vitro Endocrine Disruption Potential

CompoundAssayEndpointResultReference
This compound (DEP) H295R SteroidogenesisE2/T RatioSignificantly increased[3]
MVLN (ER Transactivation)ER Binding AffinityNo significant binding[3]
Chlorpyrifos In vitro ER transactivationEstrogenic activityAgonist of ERα[4]
Diazinon ERα-HeLa-9903 TransactivationER agonistic effectExhibited agonistic effect[5]
Malathion ER TransactivationER transactivityWeakly induced[6]
Fenitrothion HepG2 (AR Transactivation)AR antagonist activityExhibited antagonist activity[7]

Table 2: In Vivo Endocrine Disruption Potential

CompoundSpeciesExposureObserved EffectsReference
This compound (DEP) Male RatChronicThyroid-related hormone disorders (hyperthyroidism symptoms), abnormal expression of thyroid-related genes in liver. No significant effect on serum sex hormones or sperm quality.[1][8]
Male Rat20 weeksIncreased serum estradiol. No change in other sex or adrenal hormones. Decreased total triglycerides and LDL-C.[9]
Chlorpyrifos Adult Rat-Alters circulating levels of sex hormones (E1, E2).[4]
Diazinon Male Mice-Significant reduction in serum testosterone. Increased serum FSH and LH.[10]
Malathion Catfish30 daysReduced levels of thyroxine (T4), triiodothyronine (T3), growth hormone, testosterone, and estradiol-17β.[11]

Signaling Pathways

The endocrine-disrupting mechanisms of this compound and its parent organophosphate pesticides can vary. DEP appears to primarily target the thyroid hormone system, while parent OPs and their other metabolites can interact with steroid hormone receptors.

endocrine_disruption_pathways cluster_dep This compound (DEP) Pathway cluster_parent_ops Parent Organophosphate (OP) Pesticides Pathway DEP This compound (DEP) Thyroid_Biosynthesis Thyroid Hormone Biosynthesis DEP->Thyroid_Biosynthesis Interferes with Thyroid_Transport Thyroid Hormone Transport DEP->Thyroid_Transport Interferes with Thyroid_Receptor Thyroid Hormone Receptor Binding DEP->Thyroid_Receptor Interferes with Hyperthyroidism Hyperthyroidism Symptoms Thyroid_Biosynthesis->Hyperthyroidism Thyroid_Transport->Hyperthyroidism Thyroid_Receptor->Hyperthyroidism Parent_OPs Parent OP Pesticides AR Androgen Receptor (AR) Parent_OPs->AR Antagonistic/Agonistic Effects ER Estrogen Receptor (ER) Parent_OPs->ER Antagonistic/Agonistic Effects PR Progesterone Receptor (PR) Parent_OPs->PR Potential Interaction Steroidogenesis Steroidogenesis Parent_OPs->Steroidogenesis Inhibition/Induction Hormone_Imbalance Hormone Imbalance AR->Hormone_Imbalance ER->Hormone_Imbalance PR->Hormone_Imbalance Steroidogenesis->Hormone_Imbalance

Figure 1: Simplified signaling pathways for the endocrine-disrupting effects of DEP and parent OP pesticides.

Experimental Protocols

Detailed methodologies for key in vitro assays used to assess endocrine-disrupting potential are provided below.

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay is used to identify substances that affect the production of 17β-estradiol (E2) and testosterone (T).[12][13][14]

1. Cell Culture and Plating:

  • Culture human H295R adrenocortical carcinoma cells according to standard protocols.

  • Seed cells in 24-well plates and allow them to acclimate for 24 hours.[15][16]

2. Chemical Exposure:

  • Expose the cells to at least seven concentrations of the test chemical (DEP or parent pesticide) in triplicate for 48 hours.[11][12]

  • Include a solvent control, a positive control (e.g., forskolin, an inducer), and a negative control (e.g., prochloraz, an inhibitor).[11]

3. Hormone Measurement:

  • After the exposure period, collect the cell culture medium.

  • Measure the concentrations of testosterone and 17β-estradiol in the medium using methods such as ELISA or LC-MS/MS.[12]

4. Cytotoxicity Assessment:

  • Assess cell viability in each well after medium removal to distinguish between specific effects on steroidogenesis and general cytotoxicity.[11]

5. Data Analysis:

  • Express hormone production as a fold change relative to the solvent control.

  • Determine the Lowest-Observed-Effect-Concentration (LOEC) and No-Observed-Effect-Concentration (NOEC).[12]

h295r_workflow Start Start: H295R Cell Culture Plating Seed cells in 24-well plates Start->Plating Acclimation Acclimate for 24 hours Plating->Acclimation Exposure Expose to test compounds and controls for 48 hours Acclimation->Exposure Medium_Collection Collect cell culture medium Exposure->Medium_Collection Cytotoxicity_Assay Assess cell viability Exposure->Cytotoxicity_Assay Hormone_Analysis Measure Testosterone and Estradiol (ELISA or LC-MS/MS) Medium_Collection->Hormone_Analysis Data_Analysis Analyze data (fold change, LOEC, NOEC) Hormone_Analysis->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End: Report Results Data_Analysis->End

Figure 2: Experimental workflow for the H295R Steroidogenesis Assay.

Androgen Receptor (AR) Competitive Binding Assay

This assay determines the ability of a chemical to compete with a radiolabeled ligand for binding to the androgen receptor.[17]

1. Receptor Preparation:

  • Isolate cytosol containing the androgen receptor from the prostate of male rats.[17]

2. Competitive Binding:

  • Incubate the prepared cytosol with a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test chemical overnight.[1][17]

  • Include a strong positive control (e.g., unlabeled R1881), a weak positive control (e.g., dexamethasone), and a solvent (negative) control.[17]

3. Separation of Bound and Unbound Ligand:

  • Separate the receptor-bound radioligand from the unbound radioligand using a method like hydroxylapatite (HAP) slurry.[1]

4. Quantification:

  • Measure the amount of bound radioligand using a scintillation counter.[17]

5. Data Analysis:

  • Plot the percentage of bound radioligand against the concentration of the test chemical.

  • Calculate the IC50 value, which is the concentration of the test chemical that displaces 50% of the radiolabeled ligand.

Estrogen Receptor (ER) Transactivation Assay

This assay identifies chemicals that can bind to and activate the estrogen receptor, leading to the expression of a reporter gene.[2][18]

1. Cell Culture and Transfection:

  • Use a suitable cell line (e.g., HeLa-9903, MCF-7) that is stably transfected with an estrogen receptor expression plasmid and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).[2][3]

2. Chemical Exposure:

  • Expose the cells to various concentrations of the test chemical.

  • Include a known estrogen (e.g., 17β-estradiol) as a positive control and a solvent as a negative control.

3. Reporter Gene Assay:

  • After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).[18]

4. Data Analysis:

  • Express the reporter gene activity as a fold induction over the solvent control.

  • Calculate the EC50 value, which is the concentration of the test chemical that produces 50% of the maximum response.

Conclusion

The available evidence suggests that this compound and its parent organophosphate pesticides can exert endocrine-disrupting effects through different mechanisms. DEP appears to be a potential thyroid hormone-disrupting chemical, interfering with hormone synthesis and transport.[1][8] In contrast, some parent OP pesticides and their specific metabolites have been shown to interact with steroid hormone receptors, exhibiting both estrogenic and anti-androgenic activities.[4][5][7]

A significant data gap exists in the form of direct, comprehensive comparative studies that evaluate the endocrine-disrupting potential of DEP alongside a wide range of its parent pesticides using standardized assays. Such studies are crucial for a more accurate risk assessment of human exposure to organophosphates. The provided experimental protocols can serve as a foundation for researchers to conduct these much-needed comparative analyses. Future research should focus on generating robust, quantitative data to better understand the relative potencies and specific mechanisms of action of DEP and its parent compounds.

References

Efficacy comparison of different cleanup methods for diethyl phosphate analysis in food samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of diethyl phosphate (DEP), a common metabolite of several organophosphate pesticides, in complex food matrices is a critical task. The choice of sample cleanup method significantly impacts the reliability and efficiency of this analysis. This guide provides an objective comparison of three widely used cleanup techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), supported by experimental data to inform your methodological decisions.

The presence of DEP in food is an indicator of exposure to its parent organophosphorus pesticides, making its accurate quantification essential for food safety and human health risk assessment. However, the diverse and complex nature of food matrices, ranging from fatty meats to sugary fruits, presents a significant analytical challenge. Effective sample cleanup is paramount to remove interfering compounds that can suppress or enhance the analytical signal, leading to inaccurate results. This guide delves into the efficacy of QuEChERS, SPE, and LLE for DEP analysis, presenting a summary of their performance based on available scientific literature.

Comparative Efficacy of Cleanup Methods

The selection of an optimal cleanup method depends on various factors, including the food matrix, the required limit of detection, sample throughput needs, and available resources. The following table summarizes the performance of QuEChERS, SPE, and LLE for the analysis of polar organophosphate metabolites like DEP.

ParameterQuEChERS (with d-SPE)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery Generally 70-120% for many pesticides in fruits and vegetables.[1][2] For polar compounds, recovery can sometimes be lower compared to other methods.Typically high and reproducible (often >80%) with appropriate sorbent selection. Can be more effective than d-SPE for certain pesticide-sample combinations.[3]Excellent for polar analytes like DEP, with reported recoveries between 93% and 102% in aqueous matrices.[2]
Matrix Effect Can be significant, especially in complex matrices. Dilution of the final extract is often necessary to mitigate ion suppression/enhancement in LC-MS/MS.[4]Generally provides cleaner extracts than d-SPE, leading to reduced matrix effects.[1][5] However, the choice of sorbent is crucial.Can be susceptible to matrix effects, though often considered to provide high-purity extracts.[2]
Limit of Detection (LOD) Dependent on the final extract concentration and analytical instrument. Generally in the low ng/g range.Can achieve low LODs due to the potential for high concentration factors.Demonstrated to achieve very low LODs, for DEP, in the range of 0.0201 ng/mL in aqueous solutions.[2]
Limit of Quantitation (LOQ) Typically in the range of 10-50 ng/g for many pesticides.Can achieve low LOQs, often below regulatory limits.Shown to have low LOQs for DEP, around 0.0609 ng/mL in aqueous solutions.[2]
Throughput High, as the name suggests. Well-suited for routine analysis of a large number of samples.Moderate. Can be automated but is generally more time-consuming than QuEChERS.Low to moderate. Can be labor-intensive and difficult to automate.
Solvent Consumption Relatively low compared to traditional methods.Can range from low to moderate depending on the protocol.High, which raises cost and environmental concerns.
Cost Low, due to the use of small amounts of solvents and disposable materials.Moderate to high, depending on the cost of the SPE cartridges.Low to moderate, primarily driven by solvent costs.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflows for each cleanup method, providing a visual comparison of the steps involved.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample Homogenized Food Sample Acetonitrile Add Acetonitrile Sample->Acetonitrile Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Acetonitrile->Salts Vortex_Centrifuge1 Vortex & Centrifuge Salts->Vortex_Centrifuge1 Aliquot Take Aliquot of Supernatant Vortex_Centrifuge1->Aliquot dSPE_Tube Add to d-SPE Tube (contains sorbents like PSA, C18) Aliquot->dSPE_Tube Vortex_Centrifuge2 Vortex & Centrifuge dSPE_Tube->Vortex_Centrifuge2 Final_Extract Collect Final Extract Vortex_Centrifuge2->Final_Extract Analysis GC-MS/MS or LC-MS/MS Analysis Final_Extract->Analysis

QuEChERS Experimental Workflow

SPE_Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Homogenized Food Sample Solvent_Extraction Extract with appropriate solvent Sample->Solvent_Extraction Centrifuge_Filter Centrifuge/Filter Solvent_Extraction->Centrifuge_Filter Condition Condition SPE Cartridge Centrifuge_Filter->Condition Load Load Sample Extract Condition->Load Wash Wash Cartridge to Remove Interferences Load->Wash Elute Elute DEP with a strong solvent Wash->Elute Evaporate_Reconstitute Evaporate & Reconstitute (if necessary) Elute->Evaporate_Reconstitute Analysis GC-MS/MS or LC-MS/MS Analysis Evaporate_Reconstitute->Analysis

Solid-Phase Extraction Workflow

LLE_Workflow cluster_extraction Liquid-Liquid Extraction (LLE) cluster_cleanup Post-Extraction cluster_analysis Analysis Sample Homogenized Food Sample in Aqueous Phase Add_Solvent Add Immiscible Organic Solvent Sample->Add_Solvent Shake Shake Vigorously in Separatory Funnel Add_Solvent->Shake Separate Allow Layers to Separate & Collect Organic Layer Shake->Separate Repeat Repeat Extraction (optional) Separate->Repeat Dry Dry Organic Layer (e.g., with Na2SO4) Repeat->Dry Evaporate_Reconstitute Evaporate & Reconstitute Dry->Evaporate_Reconstitute Analysis GC-MS/MS or LC-MS/MS Analysis Evaporate_Reconstitute->Analysis

Liquid-Liquid Extraction Workflow

Detailed Experimental Protocols

The following are generalized protocols for each cleanup method. It is crucial to optimize these protocols for specific food matrices and analytical instrumentation.

QuEChERS Protocol (based on AOAC Official Method 2007.01)
  • Sample Preparation: Homogenize 10-15 g of the food sample. For dry samples, add an appropriate amount of water to achieve a total water content of about 80%.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add internal standards.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 for general food matrices). For fatty matrices, a sorbent like Z-Sep® may be more effective.[6]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and add it to an autosampler vial.

    • For LC-MS/MS analysis, the extract may be diluted. For GC-MS/MS, a solvent exchange to a more GC-friendly solvent might be necessary.

Solid-Phase Extraction (SPE) Protocol
  • Sample Extraction:

    • Homogenize 5-10 g of the food sample.

    • Extract the sample with a suitable solvent (e.g., acetonitrile, methanol, or a mixture) by shaking or sonication.

    • Centrifuge or filter the extract to remove solid particles.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., a polymeric reversed-phase or a mixed-mode cation-exchange cartridge for polar compounds).

    • Condition the cartridge by passing a sequence of solvents, typically methanol followed by water or the initial mobile phase conditions.

  • Sample Loading:

    • Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent to remove co-extracted interferences without eluting the DEP.

  • Elution:

    • Elute the DEP from the cartridge using a small volume of a strong solvent (e.g., methanol with a modifier like formic acid or ammonia).

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation:

    • Homogenize 10-20 g of the food sample and place it in a separatory funnel.

    • Add a specific volume of water to create an aqueous phase.

  • Extraction:

    • Add an immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the separatory funnel. The choice of solvent depends on the polarity of DEP and the food matrix.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely.

    • Drain the organic layer (if denser than water) or decant it (if less dense).

    • Repeat the extraction process with fresh organic solvent two more times to ensure complete extraction.

  • Drying and Concentration:

    • Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

    • Evaporate the solvent to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Final Extract Preparation:

    • Reconstitute the concentrated extract in a suitable solvent for analysis.

Conclusion

The choice of cleanup method for this compound analysis in food samples is a critical decision that influences the accuracy, sensitivity, and efficiency of the results.

  • QuEChERS stands out for its high throughput and low cost, making it ideal for routine monitoring of a large number of samples, particularly for fruits and vegetables. However, matrix effects can be a concern in more complex matrices.

  • Solid-Phase Extraction offers a higher degree of cleanup, resulting in cleaner extracts and potentially lower matrix effects and detection limits. It is a robust method but requires more time and resources than QuEChERS.

  • Liquid-Liquid Extraction , while being a classic and effective technique for polar analytes like DEP, is often more labor-intensive and consumes larger volumes of organic solvents.

Ultimately, the optimal method will depend on the specific requirements of the analysis. For high-throughput screening, a modified QuEChERS approach may be the most suitable. For methods requiring the lowest possible detection limits and minimal matrix interference, SPE is a strong contender. LLE remains a valuable, albeit more traditional, option, particularly when high recovery of polar analytes is the primary goal. Researchers should carefully validate their chosen method for each specific food matrix to ensure the generation of reliable and accurate data.

References

A comparative study on the stability of diethyl phosphate in various biological sample storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of diethyl phosphate (DEP), a key biomarker of exposure to organophosphate pesticides, is critically dependent on its stability within biological samples from collection to analysis. This guide provides a comparative analysis of DEP stability under various storage conditions in different biological matrices, supported by experimental data from published studies. Understanding these stability profiles is essential for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their analytical results.

Stability in Urine

Urine is the most common matrix for biomonitoring of DEP. Generally, DEP is considered to be stable in urine, particularly when stored at low temperatures.

Effect of Temperature

Long-term storage of urine samples at freezing temperatures is the standard practice to ensure the stability of dialkyl phosphate (DAP) metabolites, including DEP.

Storage TemperatureDurationStability FindingCitation
-20°CUp to 6 yearsNo significant degradation of DAPs observed.
-20°C1 monthStock solutions of DEP are stable.[1]
-22°CUp to 15 yearsHigh long-term stability for numerous clinical chemistry parameters, with phosphate having a recovery of 105%.[2]
-80°C6 monthsStock solutions of DEP are stable.[1]
Effect of pH

While specific studies on the effect of pH on DEP stability in urine are limited, the general principle is that extreme pH values should be avoided during storage to prevent potential hydrolysis. The natural pH of urine can fluctuate, but significant degradation of DEP under typical storage conditions has not been widely reported. It is noteworthy that the pH of biological fluids can shift during storage, which could potentially impact the stability of pH-labile compounds[3].

Stability in Plasma and Serum

The stability of DEP in blood-derived matrices such as plasma and serum is less documented than in urine. The enzymatic activity present in plasma and serum could potentially contribute to the degradation of phosphates if not stored under appropriate conditions.

Effect of Temperature

Freezing is crucial for maintaining the stability of many analytes in plasma and serum, including metabolites like DEP.

Storage TemperatureDurationStability FindingCitation
-20°C1 monthStock solutions of DEP are stable.[4]
-70°C360 daysCoagulation factors in plasma showed no significant changes, suggesting good preservation of the matrix.[5]
-80°CUp to 5 yearsWhile some metabolites showed changes, many remained stable, highlighting the importance of this storage temperature for long-term studies.[4]

Repeated freeze-thaw cycles can be detrimental to the stability of metabolites in plasma. Studies on other metabolites have shown that snap-freezing in liquid nitrogen and rapid thawing are preferable to slower processes[6][7].

Stability in Tissue Homogenates

Data on the stability of DEP in tissue homogenates is scarce in the readily available scientific literature. However, general principles of tissue sample handling and storage for metabolite analysis can be applied.

Effect of Temperature

For tissue samples, rapid freezing after collection and homogenization is critical to quench metabolic activity and preserve the integrity of analytes. Storage at ultra-low temperatures is standard practice.

Storage TemperatureGeneral Recommendation
-80°C or lowerRecommended for long-term storage of tissue homogenates to minimize enzymatic degradation and chemical decomposition of analytes.

The stability of pesticides in frozen tissue homogenates is a key consideration in residue analysis. Homogenization and freeze-thaw cycles can affect the distribution and concentration of analytes within the sample matrix[8].

Experimental Protocols

The assessment of analyte stability is a crucial component of analytical method validation[9][10]. A typical experimental protocol for evaluating the stability of DEP in a biological matrix involves the following steps:

  • Sample Preparation: A pool of the blank biological matrix (urine, plasma, or tissue homogenate) is prepared.

  • Spiking: The matrix is spiked with a known concentration of DEP and its stable isotope-labeled internal standard.

  • Storage: Aliquots of the spiked samples are stored under various conditions, including different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and for different durations (e.g., 24 hours, 1 week, 1 month, 3 months). The effect of freeze-thaw cycles is also often assessed by repeatedly freezing and thawing a set of samples.

  • Sample Analysis: At specified time points, aliquots from each storage condition are processed and analyzed using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), often involving a derivatization step to improve volatility and sensitivity.

  • Data Evaluation: The concentration of DEP in the stored samples is compared to the concentration in freshly prepared spiked samples (time zero). The analyte is considered stable if the mean concentration at a given storage condition is within a predefined percentage (e.g., ±15%) of the nominal concentration.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for assessing the stability of this compound in biological samples.

Experimental Workflow for DEP Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis cluster_eval Data Evaluation Collect Collect Blank Biological Matrix (Urine, Plasma, Tissue) Pool Pool and Homogenize Matrix Collect->Pool Spike Spike with DEP and Internal Standard Pool->Spike T0 Time Zero Analysis Spike->T0 RT Room Temperature Spike->RT Fridge 4°C Spike->Fridge Freezer20 -20°C Spike->Freezer20 Freezer80 -80°C Spike->Freezer80 FT Freeze-Thaw Cycles Spike->FT Extract Extraction T0->Extract RT->Extract Fridge->Extract Freezer20->Extract Freezer80->Extract FT->Extract Derivatize Derivatization Extract->Derivatize Analyze LC-MS/MS or GC-MS Analysis Derivatize->Analyze Compare Compare Stored vs. T0 Analyze->Compare Assess Assess Stability (e.g., within ±15%) Compare->Assess

Workflow for DEP Stability Study

Signaling Pathway of Organophosphate Exposure to Biomarker Detection OP Organophosphate Pesticide Exposure Metabolism Metabolism in Body OP->Metabolism DEP_formation Formation of This compound (DEP) Metabolism->DEP_formation Excretion Excretion DEP_formation->Excretion Blood Blood Sample (Plasma/Serum) DEP_formation->Blood Tissue Tissue Sample DEP_formation->Tissue Urine Urine Sample Excretion->Urine Storage Sample Storage Urine->Storage Blood->Storage Tissue->Storage Analysis Laboratory Analysis Storage->Analysis

From Exposure to Analysis

References

Comparative analysis of the metabolic pathways of different organophosphorus pesticides leading to diethyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways of four common organophosphorus (OP) pesticides—chlorpyrifos, parathion, diazinon, and malathion—with a specific focus on the formation of the common metabolite, diethyl phosphate (DEP). This document summarizes key quantitative data from in vitro and in vivo studies, details the experimental protocols used to obtain this data, and presents visual diagrams of the metabolic pathways.

Comparative Analysis of Metabolic Kinetics

The metabolic fate of organophosphorus pesticides is a critical determinant of their toxicity. The primary routes of metabolism involve activation via oxidative desulfuration to their respective oxon analogs, which are potent acetylcholinesterase inhibitors, and detoxification through hydrolysis by esterases or dearylation by cytochrome P450 (CYP) enzymes. The latter pathway is a significant contributor to the formation of dialkylphosphates, including this compound (DEP).

The following table summarizes the in vitro kinetic parameters for the metabolism of chlorpyrifos, parathion, and diazinon in rat and human liver microsomes. These values provide a basis for comparing the efficiency of different metabolic pathways. For malathion, the primary detoxification route is through carboxylesterases, and relevant kinetic data for this pathway are presented.

PesticideSpeciesEnzyme SystemMetabolic PathwayKm (µM)Vmax (nmol/min/mg protein)Reference
Chlorpyrifos RatLiver MicrosomesDesulfuration (to Chlorpyrifos-oxon)2.860.44[1]
RatLiver MicrosomesDearylation (to TCP + DETP)2.861.11[1]
HumanLiver Microsomes (CYP2B6)Desulfuration (to Chlorpyrifos-oxon)0.8112.54 (nmol/min/nmol P450)
HumanLiver Microsomes (CYP2C19)Dearylation (to TCP + DETP)1.6313.13 (nmol/min/nmol P450)
Parathion RatLiver MicrosomesDesulfuration (to Paraoxon)--
RatLiver MicrosomesDearylation (to p-Nitrophenol + DETP)--
HumanLiver Microsomes (CYP2B6)Desulfuration (to Paraoxon)0.614.83 (nmol/min/nmol P450)
HumanLiver Microsomes (CYP2C19)Dearylation (to p-Nitrophenol + DETP)0.602.34 (nmol/min/nmol P450)
Diazinon RatLiver MicrosomesDesulfuration (to Diazoxon)1361.34[1]
RatLiver MicrosomesDearylation (to IMHP + DETP)652.50[1]
HumanLiver Microsomes (CYP2C19)Dearylation (to IMHP + DETP)5.045.58 (nmol/min/nmol P450)[2][3][4]
Malathion HumanLiver MicrosomesDesulfuration (to Malaoxon)53-67 (low affinity component)-[3]
HumanLiver MicrosomesCarboxylesterase Hydrolysis-Intrinsic clearance ~10-fold greater than in rats[4]

Note: Vmax values for human liver microsomes are presented in nmol/min/nmol P450, which reflects the activity of specific CYP isoforms. TCP: 3,5,6-trichloro-2-pyridinol; DETP: Diethylthiophosphate; IMHP: 2-isopropyl-4-methyl-6-hydroxypyrimidine.

In Vivo Metabolite Excretion

In vivo studies in rats provide insight into the overall metabolic disposition of these pesticides. The following table presents the urinary excretion of key metabolites following oral administration of chlorpyrifos and malathion.

PesticideSpeciesDoseMetabolite% of Administered Dose Excreted in Urine (48-72h)Reference
Chlorpyrifos Rat140 µmol/kgThis compound (DEP)~1%
Rat140 µmol/kgDiethylthiophosphate (DETP)~10%
Rat140 µmol/kg3,5,6-trichloro-2-pyridinol (TCPy)~16%
Malathion Rat73 µmol/kgPhosphoric metabolites (including DMP)~21%[4]
Rat73 µmol/kgMalathion monocarboxylic acids~36%[4]
Rat73 µmol/kgMalathion dicarboxylic acid~10%[4]

Note: For malathion, the primary metabolites are the carboxylesterase-derived mono- and di-acids. The phosphoric metabolites include dimethyl phosphate (DMP), as malathion is a dimethyl ester.

Metabolic Pathways and Experimental Workflows

The metabolic pathways of chlorpyrifos, parathion, diazinon, and malathion share common themes of activation and detoxification. The following diagrams, generated using the DOT language, illustrate these pathways leading to the formation of this compound (or dimethyl phosphate in the case of malathion).

Chlorpyrifos_Metabolism Chlorpyrifos Chlorpyrifos Chlorpyrifos_oxon Chlorpyrifos_oxon Chlorpyrifos->Chlorpyrifos_oxon CYP450 (Desulfuration) TCP 3,5,6-trichloro-2-pyridinol Chlorpyrifos->TCP CYP450 (Dearylation) DETP Diethylthiophosphate Chlorpyrifos->DETP CYP450 (Dearylation) Chlorpyrifos_oxon->TCP PON1/Esterases (Hydrolysis) DEP This compound Chlorpyrifos_oxon->DEP PON1/Esterases (Hydrolysis) DETP->DEP Oxidation

Caption: Metabolic pathway of Chlorpyrifos.

Parathion_Metabolism Parathion Parathion Paraoxon Paraoxon Parathion->Paraoxon CYP450 (Desulfuration) p_Nitrophenol p-Nitrophenol Parathion->p_Nitrophenol CYP450 (Dearylation) DETP Diethylthiophosphate Parathion->DETP CYP450 (Dearylation) Paraoxon->p_Nitrophenol PON1/Esterases (Hydrolysis) DEP This compound Paraoxon->DEP PON1/Esterases (Hydrolysis) DETP->DEP Oxidation

Caption: Metabolic pathway of Parathion.

Diazinon_Metabolism Diazinon Diazinon Diazoxon Diazoxon Diazinon->Diazoxon CYP450 (Desulfuration) IMHP 2-isopropyl-4-methyl- 6-hydroxypyrimidine Diazinon->IMHP CYP450 (Dearylation) DETP Diethylthiophosphate Diazinon->DETP CYP450 (Dearylation) Diazoxon->IMHP PON1/Esterases (Hydrolysis) DEP This compound Diazoxon->DEP PON1/Esterases (Hydrolysis) DETP->DEP Oxidation

Caption: Metabolic pathway of Diazinon.

Malathion_Metabolism Malathion Malathion Malaoxon Malaoxon Malathion->Malaoxon CYP450 (Desulfuration) Malathion_monoacid Malathion monoacid Malathion->Malathion_monoacid Carboxylesterase DMP Dimethyl Phosphate Malaoxon->DMP Esterases (Hydrolysis) Malathion_diacid Malathion diacid Malathion_monoacid->Malathion_diacid Carboxylesterase

Caption: Metabolic pathway of Malathion.

Experimental_Workflow cluster_in_vitro In Vitro Metabolism Assay cluster_in_vivo In Vivo Pharmacokinetic Study Microsomes Liver Microsome Preparation Incubation Incubation with Pesticide and NADPH Microsomes->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis LC-MS/MS Analysis of Metabolites Quenching->Analysis Dosing Oral Administration of Pesticide to Rats Collection Urine Collection over Time Dosing->Collection Extraction Metabolite Extraction from Urine Collection->Extraction Quantification GC-MS or LC-MS/MS Quantification Extraction->Quantification

Caption: General experimental workflows.

Experimental Protocols

In Vitro Metabolism Assay with Rat Liver Microsomes

This protocol is a generalized procedure based on methodologies reported for the in vitro metabolism of organophosphorus pesticides.[1]

1. Microsome Preparation:

  • Livers are excised from male Sprague-Dawley rats and homogenized in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

  • The homogenate is centrifuged at 9,000g for 20 minutes at 4°C to remove cell debris and mitochondria.

  • The resulting supernatant is then ultracentrifuged at 105,000g for 60 minutes at 4°C.

  • The microsomal pellet is resuspended in a storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol and 1 mM EDTA) and stored at -80°C. Protein concentration is determined using a standard method such as the Bradford assay.

2. Incubation:

  • Incubations are typically performed in a final volume of 1 mL in a shaking water bath at 37°C.

  • The incubation mixture contains:

    • Liver microsomes (0.5-1.0 mg/mL protein)

    • Phosphate buffer (e.g., 50 mM HEPES, pH 7.4)

    • An NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2).

    • The organophosphorus pesticide substrate is added in a small volume of an organic solvent (e.g., methanol or DMSO, final concentration ≤ 1%).

  • The reaction is initiated by the addition of the NADPH-generating system after a brief pre-incubation period.

3. Reaction Termination and Sample Preparation:

  • The reaction is terminated at various time points by the addition of an equal volume of a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.

  • The mixture is vortexed and then centrifuged to precipitate proteins.

  • The supernatant is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.

4. Analytical Quantification:

  • Metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Separation is typically achieved on a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each metabolite and the internal standard.

In Vivo Pharmacokinetic Study in Rats

This protocol is a generalized procedure based on methodologies reported for in vivo studies of organophosphorus pesticides.

1. Animal Dosing:

  • Male Sprague-Dawley rats are housed in individual metabolism cages that allow for the separate collection of urine and feces.

  • Animals are fasted overnight before dosing.

  • The organophosphorus pesticide is dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage at a specific dose.

2. Sample Collection:

  • Urine is collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dosing.

  • The volume of urine for each collection interval is recorded.

  • Samples are stored at -20°C or lower until analysis.

3. Sample Preparation and Analysis:

  • Urine samples are thawed and an aliquot is taken for analysis.

  • For the analysis of dialkyl phosphate metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) may be included to deconjugate metabolites.

  • Metabolites are extracted from the urine using liquid-liquid extraction (e.g., with diethyl ether or ethyl acetate) or solid-phase extraction.

  • The extracted metabolites are often derivatized (e.g., with pentafluorobenzyl bromide) to improve their volatility and chromatographic properties for gas chromatography-mass spectrometry (GC-MS) analysis. Alternatively, underivatized metabolites can be analyzed by LC-MS/MS.

  • Quantification is performed using a calibration curve prepared with authentic standards and an appropriate internal standard.

This comparative guide provides a foundation for understanding the metabolic differences between these four organophosphorus pesticides. The provided data and protocols can aid researchers in designing and interpreting studies related to the metabolism, toxicity, and risk assessment of these compounds.

References

Safety Operating Guide

Proper Disposal of Diethyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is paramount. Diethyl phosphate, a corrosive organophosphorus compound, requires strict adherence to disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper management of this compound waste.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its hazards. It is classified as a corrosive liquid that can cause severe skin burns and eye damage, and is irritating to the respiratory system.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Required Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles and/or a face shield.[1]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

In the event of exposure, immediate first aid is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]

Spill Management

In the case of a this compound spill, the area should be evacuated, and the spill should be managed by trained personnel.

Spill Response Protocol:

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1]

  • Absorption: Cover the spill with a suitable non-flammable absorbent material, such as vermiculite or sand.

  • Collection: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected waste must be disposed of as hazardous waste.

Proper Disposal Procedures

This compound must be disposed of as hazardous waste. [1][2][4] It is not permissible to dispose of it down the drain or with regular municipal waste.[1][4] The transportation and disposal of this compound are regulated, and it is identified by the UN number 3265 , classified as a corrosive liquid, acidic, organic, n.o.s.[1][4]

Due to its corrosive nature, this compound is characterized as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) with the EPA hazardous waste code D002 for corrosivity.

There are no recommended or validated protocols for the in-laboratory neutralization of this compound for subsequent drain disposal. While general procedures for neutralizing acidic waste exist, the specific reaction products and potential hazards of neutralizing this compound in a laboratory setting are not well-documented in safety literature. Therefore, attempting to neutralize this compound for sewer disposal is not advised and may violate local regulations.

The required disposal procedure is as follows:

  • Collection: Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with corrosive materials.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste disposal contractor. Ensure that all local, state, and federal regulations are followed.[4]

Summary of this compound Properties and Classifications

Property/ClassificationDescription
Chemical Name This compound
CAS Number 598-02-7
Primary Hazards Corrosive, Causes severe skin burns and eye damage, Respiratory irritation[1][2]
UN Number 3265[1][4]
Proper Shipping Name Corrosive liquid, acidic, organic, n.o.s. (this compound)[1][4]
Transport Hazard Class 8 (Corrosive)[4]
EPA Hazardous Waste Code D002 (Corrosivity)
Recommended Disposal Collection and disposal as hazardous waste by a licensed contractor[1][2][4]

This compound Waste Management Workflow

cluster_generation Waste Generation & Spill cluster_handling Immediate Actions cluster_storage Temporary Storage cluster_disposal Final Disposal Waste DEP Waste this compound (e.g., from experiment) Collect Waste Collect in a labeled, compatible hazardous waste container Waste DEP->Collect Waste Spill This compound Spill Contain & Absorb Contain spill and absorb with inert material Spill->Contain & Absorb Store Securely Store in a designated, ventilated, and secure hazardous waste area Collect Waste->Store Securely Contain & Absorb->Collect Waste Professional Disposal Arrange for pickup by a licensed hazardous waste contractor Store Securely->Professional Disposal Regulatory Compliance Ensure compliance with all local, state, and federal regulations Professional Disposal->Regulatory Compliance

Caption: Logical workflow for the safe management and disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Diethyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl phosphate, including detailed operational and disposal plans to build a foundation of trust and safety in your critical work.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield that meets ANSI Z.87.1 1989 standards.[1]Protects against splashes and vapors that can cause severe eye irritation or damage.[2]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[3] While specific material is not universally stated, chemical-resistant gloves are required.Prevents skin contact, which can cause irritation or burns.[2]
Skin and Body Protection A Nomex® laboratory coat, buttoned and properly fitted, over cotton clothing.[1] Wear appropriate protective clothing to minimize contact with skin.[3]Provides a barrier against spills and splashes. Polyester or acrylic clothing should be avoided.[1]
Respiratory Protection Use of a respirator is required if exposure limits are exceeded or if irritation occurs.[3] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]Protects against inhalation of vapors or mists that can cause respiratory tract irritation.[3] Engineering controls like fume hoods are the primary defense.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[1]Protects feet from spills and falling objects.

Operational Plan: Handling this compound

Adherence to a strict, step-by-step procedure is vital for the safe handling of this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Engineering Controls: Ensure that work is conducted in a chemical fume hood with adequate ventilation.[3][4] Verify that the fume hood is functioning correctly.

  • Safety Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[2][4]

  • PPE Inspection: Inspect all PPE for damage or contamination before use. Ensure gloves are of the appropriate size and material.

  • Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound to refamiliarize yourself with its hazards and emergency procedures.[2][4][5][6]

2. Handling Procedure:

  • Container Inspection: Before opening, inspect the this compound container for any signs of damage or leaks.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes or the generation of aerosols. Use only non-sparking tools.[7]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2][3]

  • Avoid Inhalation: Avoid breathing any dust, vapor, mist, or gas.[2][3]

  • Keep Away from Ignition Sources: this compound is a combustible liquid.[3][6] Keep it away from open flames, hot surfaces, and other sources of ignition.[4]

3. Post-Handling:

  • Secure Container: Tightly close the this compound container after use.[3]

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

  • PPE Removal: Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items as hazardous waste. Reusable PPE should be decontaminated and stored properly.

Disposal Plan: this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.

2. Container Management:

  • Use a container that is compatible with this compound and can be securely sealed.

  • Keep the waste container closed when not in use.

3. Regulatory Compliance:

  • All waste must be handled in accordance with local, state, and federal regulations.[8]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to EPA guidelines (40 CFR Parts 261.3).[3]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup.

4. Emergency Spill Procedure:

  • In case of a spill, absorb the material with an inert substance like vermiculite, sand, or earth.[3][7]

  • Place the absorbed material into a suitable, closed container for disposal.[3][4]

  • Ventilate the area of the spill.[7]

G Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep 1. Pre-Operational Checks - Verify Fume Hood - Check Safety Equipment - Inspect PPE - Review SDS handle 2. Handling - Inspect & Dispense Chemical - Avoid Contact & Inhalation - Keep from Ignition Sources prep->handle Proceed post_handle 3. Post-Handling - Secure Container - Decontaminate Area - Wash Hands - Remove PPE handle->post_handle Complete spill Spill Occurs? handle->spill segregate 1. Waste Segregation - Collect Waste in  Designated Container post_handle->segregate Generate Waste manage 2. Container Management - Use Compatible & Sealed  Container segregate->manage Next Step comply 3. Regulatory Compliance - Follow Local, State, Federal  Regulations - Consult EHS manage->comply Final Step spill->post_handle No spill_proc Emergency Spill Procedure - Absorb with Inert Material - Containerize for Disposal - Ventilate Area spill->spill_proc Yes spill_proc->segregate Contain & Collect

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.